molecular formula C12H19N3 B4996938 N-cyclooctylpyrimidin-2-amine

N-cyclooctylpyrimidin-2-amine

Cat. No.: B4996938
M. Wt: 205.30 g/mol
InChI Key: HEGOKSBJLWTLNB-UHFFFAOYSA-N
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Description

N-cyclooctylpyrimidin-2-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclooctyl-2-pyrimidinamine is 205.157897619 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclooctylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-4-7-11(8-5-3-1)15-12-13-9-6-10-14-12/h6,9-11H,1-5,7-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGOKSBJLWTLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-cyclooctylpyrimidin-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Cyclooctylpyrimidin-2-amine Subtitle: A Lipophilic Pharmacophore for Kinase & GPCR Modulation[1]

Executive Summary

This compound represents a specialized chemical scaffold within the 2-aminopyrimidine class, a "privileged structure" in medicinal chemistry.[1] While the pyrimidine core serves as a canonical hydrogen-bond acceptor/donor motif capable of binding to the hinge region of kinase enzymes, the cyclooctyl substituent introduces a critical hydrophobic vector.[1] This bulky, aliphatic ring allows the molecule to probe deep hydrophobic pockets (e.g., the specificity pocket of ATP-binding sites) or modulate membrane permeability in GPCR ligands.[1]

This guide details the physicochemical profile, synthetic pathways, and structural utility of this compound, serving as a blueprint for researchers utilizing this scaffold in hit-to-lead optimization.[1]

Chemical Identity & Structural Analysis

The molecule consists of an electron-deficient heteroaromatic ring (pyrimidine) coupled to a large, lipophilic cycloalkyl ring (cyclooctane) via a secondary amine linker.

Attribute Detail
IUPAC Name This compound
Common Name 2-(Cyclooctylamino)pyrimidine
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
SMILES C1CCCC(CCC1)Nc2ncccn2
CAS Registry Derivative Class (See 2-aminopyrimidine parent: 109-12-6)
Core Geometry Planar pyrimidine ring; Puckered cyclooctyl ring (boat-chair conformation)
Electronic & Steric Profile
  • Pyrimidine Core: The N1 and N3 nitrogens are electron-withdrawing, reducing the basicity of the exocyclic amine (N2).[1] This creates a "push-pull" electronic system, making the NH proton a viable hydrogen bond donor.[1]

  • Cyclooctyl Ring: Unlike the rigid phenyl or small cyclopropyl groups, the cyclooctyl ring is flexible and highly lipophilic.[1] It occupies a significant steric volume (~120 ų), often used to induce conformational changes in target proteins or displace water from hydrophobic pockets.

Physicochemical Properties

The following data summarizes the compound's drug-likeness based on in silico prediction models calibrated against standard 2-aminopyrimidines.

Property Value (Predicted) Implication for Drug Discovery
cLogP 3.2 – 3.6Highly lipophilic; excellent membrane permeability but potential solubility issues in aqueous media.[1]
TPSA ~38 ŲWell below the 140 Ų limit; suggests high oral bioavailability and potential blood-brain barrier (BBB) penetration.[1]
pKa (Conj. Acid) ~3.5 – 4.0The pyrimidine ring is weakly basic. It remains largely uncharged at physiological pH (7.4), aiding passive diffusion.
H-Bond Donors 1 (NH)Critical for specific binding (e.g., to Val/Leu backbone carbonyls in kinases).
H-Bond Acceptors 2 (Pyrimidine Ns)Facilitates water-bridging or direct interaction with residues like Lysine.[1]

Synthetic Methodology

Two primary routes exist for synthesizing this compound. Method A is preferred for scale-up due to cost efficiency, while Method B is reserved for cases where the pyrimidine ring contains sensitive electron-donating substituents.[1]

Visualizing the Synthetic Logic

SynthesisPathways SM1 2-Chloropyrimidine (Electrophile) MethodA Method A: SnAr (Base/Heat) SM1->MethodA MethodB Method B: Buchwald (Pd-Catalysis) SM1->MethodB If deactivated SM2 Cyclooctylamine (Nucleophile) SM2->MethodA SM2->MethodB Product This compound (Target) MethodA->Product DIPEA, n-BuOH 100°C, 12h MethodB->Product Pd2(dba)3, BINAP NaOtBu, Toluene

Figure 1: Dual synthetic pathways.[1] Method A (SnAr) is the standard industrial route; Method B is catalytic.[1]

Detailed Protocol: Method A (Nucleophilic Aromatic Substitution)

Objective: Synthesis of this compound via SnAr.

Reagents:

  • 2-Chloropyrimidine (1.0 eq)[1]

  • Cyclooctylamine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol or Ethanol (High boiling point alcohol preferred)[1]

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloropyrimidine (1.14 g, 10 mmol) in n-butanol (15 mL).

  • Addition: Add cyclooctylamine (1.52 g, 12 mmol) followed by DIPEA (2.58 g, 20 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (110–120°C) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting chloride (Rf ~0.[1]6) should disappear, and a more polar spot (Rf ~0.4) should appear.[2][3][4]

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporator).

  • Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with:

    • Water (2 x 30 mL)

    • Brine (1 x 30 mL)

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes).

  • Characterization: The product is typically obtained as a pale yellow oil or low-melting solid.[1]

Medicinal Chemistry Applications

This scaffold acts as a "warhead" in kinase drug discovery.[1] The 2-aminopyrimidine motif mimics the Adenine ring of ATP, allowing it to anchor into the kinase hinge region.[1]

Mechanism of Action (Signal Transduction)

Pharmacophore Hinge Kinase Hinge Region (Glu/Leu Backbone) Pocket Hydrophobic Specificity Pocket (Gatekeeper Residue) PyrimN Pyrimidine N1 (H-Bond Acceptor) PyrimN->Hinge H-Bond AmineNH Exocyclic NH (H-Bond Donor) PyrimN->AmineNH Covalent Link AmineNH->Hinge H-Bond Cyclo Cyclooctyl Ring (Hydrophobic Bulk) AmineNH->Cyclo Covalent Link Cyclo->Pocket Van der Waals / Hydrophobic Displacement

Figure 2: Pharmacophore mapping of this compound within a kinase ATP-binding site.[1]

Key Structural Activity Relationships (SAR):

  • Hinge Binding: The Pyrimidine N1 accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met, Leu), while the exocyclic NH donates a hydrogen bond to the backbone Carbonyl.[1] This "bidentate" binding is highly energetic.[1]

  • Selectivity Control: The cyclooctyl group is too large for the ATP pocket of some kinases but fits perfectly into others (e.g., CDK4/6 or specific mutant kinases). This steric bulk is a tool for achieving isoform selectivity.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling:

    • Wear nitrile gloves and safety goggles.[1]

    • Avoid inhalation of dust/vapors; use a fume hood.[1]

    • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent oxidation of the secondary amine.

References

  • Synthesis of 2-Aminopyrimidines (SnAr Methodology)

    • Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evalu
    • Source: Taha, M., et al. Bioorganic Chemistry / PMC.
    • URL:[Link]

  • Properties of the Parent Scaffold (2-Aminopyrimidine)

    • Title: 2-Aminopyrimidine Compound Summary (CID 7978).[1]

    • Source: PubChem (N
    • URL:[Link][5]

  • Cyclooctylamine Reagent Data

    • Title: Cyclooctylamine Compound Summary (CID 12345).
    • Source: PubChem.[1][2][5][3][6][7]

    • URL:[Link][5]

  • Kinase Inhibitor Design Principles (Hinge Binding)

    • Title: The Structure and Function of the Protein Kinase Domain.[1]

    • Source: Taylor, S.S., et al. Philosophical Transactions of the Royal Society B.[1]

    • URL:[Link]

Sources

N-cyclooctylpyrimidin-2-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-cycloalkyl-pyrimidin-2-amines with a Focus on the N-cyclooctyl Derivative

Foreword by the Senior Application Scientist

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone of innovation. Its presence in the fundamental building blocks of life, DNA and RNA, has inspired generations of scientists to explore its vast chemical space for therapeutic applications. The 2-aminopyrimidine moiety, in particular, has emerged as a privileged structure, featuring in a multitude of clinically significant agents, from kinase inhibitors in oncology to modulators of neurodegenerative pathways.

This document is intended for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to explain the underlying principles of synthetic strategies and the rationale for pursuing this class of compounds. The experimental protocols are presented with the clarity and detail required for reproducibility, and the logical frameworks are visualized to facilitate a deeper understanding of the structure-activity relationships at play. It is our hope that this guide will not only serve as a valuable technical resource but also inspire further exploration into the therapeutic promise of N-cycloalkyl-pyrimidin-2-amines.

Core Compound Identification and Physicochemical Properties

While a specific CAS number for N-cyclooctylpyrimidin-2-amine is not cataloged in major chemical databases, we can confidently establish its identity through systematic nomenclature and predict its key physicochemical properties based on its constituent parts and data from its analogues.

1.1. Nomenclature and Structural Identifiers

The systematic name for the topic compound, following IUPAC conventions, is This compound .[1] This name clearly defines the connectivity of the molecule: a cyclooctyl group attached to the nitrogen atom of an amino group, which is itself substituted at the 2-position of a pyrimidine ring.

Based on analogous compounds, we can predict the following identifiers:

IdentifierValueSource/Method
IUPAC Name This compoundSystematic Nomenclature
Molecular Formula C₁₂H₁₉N₃Calculated
Molecular Weight 205.30 g/mol Calculated
Canonical SMILES C1CCCCCCC1NC2=NC=CC=N2Predicted
InChI Key (Not available)Requires Generation

1.2. Predicted Physicochemical Data

The table below summarizes the known properties of structurally related N-cycloalkyl-pyrimidin-2-amines and provides extrapolated predictions for the N-cyclooctyl derivative. The increasing size of the cycloalkyl group is expected to influence properties such as melting point and lipophilicity.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-(cyclopropylmethyl)pyrimidin-2-amine151390-01-1C₈H₁₁N₃149.197Not available
N-cyclobutylpyrimidin-2-amine151390-02-2C₈H₁₁N₃149.19Not available
N-cyclohexylpyrimidin-2-amine14080-24-1C₁₀H₁₅N₃177.2587-89
This compound Not assigned C₁₂H₁₉N₃ 205.30 Predicted: > 90

Synthesis and Methodologies

The synthesis of N-cycloalkyl-pyrimidin-2-amines is well-documented for a variety of cycloalkyl groups. These established methods provide a reliable blueprint for the preparation of this compound. The two primary strategies involve direct nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

2.1. Synthetic Workflow Overview

The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below is a generalized workflow illustrating the key synthetic transformations.

G cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Product 2-Chloropyrimidine 2-Chloropyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) 2-Chloropyrimidine->SNAr Cyclooctylamine Cyclooctylamine Cyclooctylamine->SNAr 2-Aminopyrimidine 2-Aminopyrimidine Buchwald Buchwald-Hartwig Cross-Coupling 2-Aminopyrimidine->Buchwald Cyclooctyl_halide Cyclooctyl Halide Cyclooctyl_halide->Buchwald Target This compound SNAr->Target Buchwald->Target G A Synthesis of This compound B High-Throughput Screening (e.g., Kinase Panel) A->B Compound Library C Hit Identification B->C Active Compounds D Lead Optimization (SAR Studies) C->D Structure-Activity Relationship E In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) D->E Optimized Leads F In Vivo Efficacy Studies (Animal Models) E->F Favorable Profile G Preclinical Candidate F->G Proof of Concept

Sources

Secondary amine building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Secondary Amine Building Blocks for Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of secondary amine building blocks, a critical class of motifs in modern medicinal chemistry. We will delve into the fundamental properties that make these structures so valuable, explore the key synthetic strategies for their creation, and examine their application in successful drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of secondary amines in their own work.

The Strategic Importance of the Secondary Amine Moiety in Drug Design

The secondary amine, a functional group characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen atom (R₂NH), is a cornerstone of contemporary drug design. Its prevalence in both natural products and synthetic pharmaceuticals is a testament to its versatile and advantageous properties.

The significance of the secondary amine lies in its unique ability to act as a hydrogen bond donor and acceptor, a property that is fundamental to molecular recognition at biological targets. The nitrogen's lone pair of electrons can accept a hydrogen bond, while the N-H bond can donate one. This dual nature allows for intricate and high-affinity interactions with proteins, enzymes, and nucleic acids.

Furthermore, the basicity of the secondary amine, typically with a pKa in the range of 10-11, ensures that it is protonated at physiological pH. This positive charge can be crucial for forming salt bridges with acidic residues in a binding pocket, thereby enhancing binding affinity and selectivity. The protonated state also generally improves aqueous solubility and can facilitate passage through cell membranes, key aspects of a drug's pharmacokinetic profile.

Synthetic Strategies for the Preparation of Secondary Amine Building Blocks

The efficient and selective synthesis of secondary amines is a paramount concern in medicinal chemistry. A variety of methods have been developed, ranging from classical approaches to modern, more sophisticated techniques.

Reductive Amination: The Workhorse Reaction

Reductive amination is arguably the most widely used method for the synthesis of secondary amines in a laboratory setting. This robust reaction involves the condensation of a primary amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine.

A key advantage of this method is the wide availability of starting materials and the generally mild reaction conditions. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being particularly common due to their selectivity and tolerance of a broad range of functional groups.

  • To a solution of the carbonyl compound (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added the reducing agent (1.2-1.5 equiv) in portions at room temperature.

  • The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine.

N-Alkylation of Primary Amines

The direct alkylation of a primary amine with an alkyl halide is another fundamental method for the synthesis of secondary amines. However, this approach can be plagued by a lack of selectivity, often leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.

To circumvent this issue, strategies such as using a large excess of the primary amine or employing protecting groups can be implemented. Alternatively, the use of bulky alkylating agents or specific reaction conditions can favor the formation of the secondary amine.

Modern Approaches: Buchwald-Hartwig Amination

For the synthesis of N-aryl secondary amines, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide or triflate and a primary amine.

The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical to the success of the reaction and a wide variety of ligands have been developed to accommodate a broad range of substrates. This method has found widespread application in medicinal chemistry due to its excellent functional group tolerance and its ability to construct complex molecular architectures.

Common Secondary Amine Scaffolds in Medicinal Chemistry

Certain secondary amine-containing scaffolds appear with remarkable frequency in successful drug molecules. These "privileged structures" often possess favorable physicochemical properties and can interact with a variety of biological targets.

ScaffoldExample Drug(s)Therapeutic Area
Piperidine Risperidone, Ritalin, FentanylAntipsychotic, ADHD, Analgesic
Piperazine Gleevec, Viagra, ZoloftAnticancer, Erectile Dysfunction, Antidepressant
Morpholine Linezolid, GefitinibAntibiotic, Anticancer
Pyrrolidine Atorvastatin (Lipitor), Varenicline (Chantix)Cholesterol-lowering, Smoking cessation
Azepane ClozapineAntipsychotic

This table highlights a selection of common secondary amine scaffolds and their presence in well-known pharmaceuticals.

The prevalence of these scaffolds underscores their "drug-like" properties. They often impart a degree of conformational rigidity, which can be beneficial for binding to a specific target, while also maintaining sufficient aqueous solubility.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

G Reductive Amination Workflow carbonyl Ketone or Aldehyde imine Imine Intermediate carbonyl->imine + R'-NH2 - H2O primary_amine Primary Amine primary_amine->imine secondary_amine Secondary Amine imine->secondary_amine + Reducing Agent reducing_agent [H] reducing_agent->imine

Caption: A simplified workflow of the reductive amination process.

G Buchwald-Hartwig Amination aryl_halide Aryl Halide/Triflate n_aryl_secondary_amine N-Aryl Secondary Amine aryl_halide->n_aryl_secondary_amine primary_amine_bh Primary Amine primary_amine_bh->n_aryl_secondary_amine pd_catalyst Pd Catalyst pd_catalyst->n_aryl_secondary_amine ligand Ligand ligand->n_aryl_secondary_amine base Base base->n_aryl_secondary_amine

Caption: Key components of the Buchwald-Hartwig amination reaction.

Case Study: The Role of a Secondary Amine in a Marketed Drug

To illustrate the practical application of the concepts discussed, let's consider the blockbuster drug Gleevec (Imatinib) , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.

Gleevec contains a piperazine ring, a common secondary amine scaffold. The protonated secondary amine in this ring plays a crucial role in the drug's mechanism of action. It forms a key salt bridge with a glutamate residue in the ATP-binding site of the Abl tyrosine kinase. This interaction is essential for the high affinity and selectivity of Gleevec for its target. Furthermore, the piperazine moiety contributes to the overall water solubility of the drug, which is important for its oral bioavailability.

Challenges and Future Directions

Despite their utility, the synthesis and application of secondary amine building blocks are not without challenges. The potential for over-alkylation, the need for protecting groups, and the sometimes-harsh conditions required for certain transformations can complicate synthetic campaigns.

Future research in this area will likely focus on the development of more efficient and selective catalytic methods for the synthesis of secondary amines. The use of flow chemistry and automated synthesis platforms will also likely play an increasingly important role in the rapid generation of diverse libraries of secondary amine-containing compounds for drug screening.

Conclusion

Secondary amine building blocks are indispensable tools in the medicinal chemist's armamentarium. Their unique physicochemical properties allow for the design of potent and selective drug candidates with favorable pharmacokinetic profiles. A thorough understanding of the synthetic methods available for their preparation, as well as an appreciation for the properties of common secondary amine scaffolds, is essential for any successful drug discovery program.

References

  • G. L. Patrick, An Introduction to Medicinal Chemistry, 6th ed. Oxford University Press, 2017. [URL: https://global.oup.com/academic/product/an-introduction-to-medicinal-chemistry-9780198749492?cc=us&lang=en&]
  • R. B. Silverman and M. W. Holladay, The Organic Chemistry of Drug Design and Drug Action, 3rd ed. Academic Press, 2014. [URL: https://www.elsevier.com/books/the-organic-chemistry-of-drug-design-and-drug-action/silverman/978-0-12-382030-3]
  • E. W. Baxter and A. B. Reitz, "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents," Organic Reactions, vol. 59, pp. 1-714, 2002. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or059.01]
  • A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, and R. D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures," The Journal of Organic Chemistry, vol. 61, no. 11, pp. 3849-3862, 1996. [URL: https://pubs.acs.org/doi/abs/10.1021/jo960057x]
  • M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed. Wiley, 2019. [URL: https://www.wiley.com/en-us/March's+Advanced+Organic+Chemistry:+Reactions,+Mechanisms,+and+Structure,+8th+Edition-p-9781119371809]
  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534-1544, 2008. [URL: https://pubs.acs.org/doi/10.1021/ar800098p]
  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338-6361, 2008. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200800497]

An In-Depth Technical Guide to the Safety Profile and Handling of N-cyclooctylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, understanding the safety profile of a novel chemical entity is the first and most critical step in its journey from the bench to potential clinical application. N-cyclooctylpyrimidin-2-amine, a compound of interest within various research programs, requires a thorough and proactive approach to safety. This guide provides a comprehensive analysis of its anticipated hazards, safe handling protocols, and emergency procedures, structured to mirror the logic of a formal Safety Data Sheet (SDS) but enriched with practical insights.

While a specific, official SDS for this compound is not widely available, we can construct a robust safety profile by examining its core structural components: the 2-aminopyrimidine moiety and the N-cyclooctyl group. This approach, rooted in established toxicological principles, allows us to anticipate and mitigate risks effectively.

Hazard Identification and GHS Classification: A Predictive Analysis

This compound is comprised of a 2-aminopyrimidine core, which is known to cause skin, eye, and respiratory irritation[1][2]. The addition of a bulky, lipophilic cyclooctyl group may modulate its absorption and metabolic profile. Based on the known hazards of its constituent parts, the compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2].

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2].

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2].

  • Acute Toxicity: While data is limited, related alkylamines can be harmful if swallowed, inhaled, or in contact with skin[3][4][5]. Prudence dictates treating this compound as potentially harmful via these routes.

Signal Word: Warning [2][6]

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.[3][7]

From a practical standpoint, the primary risks during routine laboratory handling will be dermal contact and inhalation of aerosolized powder. The causality is clear: the amine functionality can act as a base, causing irritation upon contact with mucous membranes and skin, while fine particulates can easily become airborne.

Physicochemical Properties and Their Safety Implications

Understanding the physical state and properties of this compound is fundamental to designing safe handling procedures. Based on analogous compounds like 2-aminopyrimidine and other high-molecular-weight amines, we can infer the following properties.

PropertyAnticipated Value / StateSafety Implication
Physical State Solid, likely a crystalline powder.Risk of dust inhalation; requires careful handling to prevent aerosolization.
Melting Point Likely >100 °C (based on 2-aminopyrimidine's 124-127°C M.P.).[6]Stable at room temperature, but thermal decomposition at high temperatures could release toxic fumes like nitrogen oxides (NOx) and carbon monoxide (CO)[8].
Solubility Soluble in organic solvents; likely low solubility in water.Spills on surfaces will require organic solvents for effective decontamination. Water may not be an effective cleaning agent.
Vapor Pressure Expected to be low due to its high molecular weight and solid state.Low risk of vapor inhalation at room temperature, but this can change if the compound is heated.

Safe Handling, Storage, and Exposure Control

A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure at every step.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound powder is a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains airborne particulates and prevents them from entering the researcher's breathing zone. For weighing, a balance enclosure or a powder-containment hood should be used. All workspaces must have immediate access to an eyewash station and a safety shower[9][10].

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[11]

  • Hand Protection: Chemically resistant gloves (Nitrile is a common and effective choice) must be worn. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed and disposed of properly.[11][12]

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be used.[9]

  • Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required.[6][7] However, if engineering controls fail or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) would be necessary.

Storage Protocols

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]

  • Location: Store below eye level on sturdy, secured shelving.[13][14] Do not store on benchtops or in fume hoods.[15]

  • Segregation: Store away from strong oxidizing agents and acids, as amines can react exothermically with these materials.[8][16]

Experimental Workflow: Risk Assessment Protocol

Before any experiment, a thorough risk assessment must be performed. This protocol ensures that all hazards are identified and controlled.

Step 1: Information Gathering

  • Review this guide and search for any newly published data on this compound or its close analogs.

  • Consult the SDS for all other reagents being used in the planned experiment.

Step 2: Hazard Analysis

  • Identify the primary hazards: skin/eye irritation, potential for inhalation.

  • Consider the scale of the reaction. Are you working with milligrams or multi-gram quantities? The risk increases with the amount of material handled.

Step 3: Control Measures Selection

  • Confirm the functionality of the chemical fume hood.

  • Select and inspect the appropriate PPE.

  • Designate a specific area within the lab for the experiment to minimize the potential for cross-contamination.

Step 4: Emergency Planning

  • Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Ensure a spill kit compatible with organic solids is readily available.

Step 5: Waste Disposal Plan

  • Determine the appropriate waste stream for the compound and any contaminated materials (e.g., gloves, pipette tips). This will typically be a solid hazardous waste stream.

G cluster_prep Pre-Experiment Planning cluster_action Execution & Response info Step 1: Information Gathering hazard Step 2: Hazard Analysis info->hazard Assess Risks control Step 3: Control Measures hazard->control Select Safeguards emergency Step 4: Emergency Plan control->emergency Prepare for Incidents waste Step 5: Waste Disposal emergency->waste Define Disposal Route experiment Conduct Experiment waste->experiment Proceed Safely

Caption: Risk Assessment Workflow for Handling this compound.

Emergency Procedures: A Self-Validating Response

In the event of an exposure or spill, a rapid and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Response Protocol
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Control: Eliminate all ignition sources.[16]

  • Contain & Clean: Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Gently sweep the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Toxicological Profile: Inferences from Analogs

Direct toxicological data for this compound is scarce. However, we can make informed inferences.

  • 2-Aminopyrimidine: This core structure is a known irritant.[1][2] Studies on its genotoxicity (e.g., Ames test) have been conducted, providing a baseline for the pyrimidine portion of the molecule.[17] It is a versatile building block in medicinal chemistry, often explored for its biological activities, which range from antimicrobial to anticancer.[18] This highlights the potential for biological activity and underscores the need for careful handling.

  • N-Alkylamines: This class of compounds can range from irritants to corrosives.[3][12] The large cyclooctyl group increases the lipophilicity of the molecule, which could potentially enhance its absorption through the skin compared to the parent 2-aminopyrimidine.

The metabolism of this compound would likely involve oxidation of the cyclooctyl ring and potential modifications to the pyrimidine ring. Researchers should be aware that metabolites could also have their own toxicological profiles.

Conclusion: A Framework for Proactive Safety

While this compound may not have an extensive, publicly documented safety record, a robust safety framework can be built upon the known properties of its chemical substructures. By treating it as a skin, eye, and respiratory irritant with potential acute toxicity, and by implementing stringent engineering controls, consistent use of PPE, and well-defined handling protocols, researchers can work with this compound confidently and safely. This guide serves as a living document, to be updated as new information becomes available, ensuring that safety remains paramount in the pursuit of scientific discovery.

References

  • CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved February 8, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. Retrieved February 8, 2024, from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved February 8, 2024, from [Link]

  • FUCHS. (2019). Safety Data Sheet. Retrieved February 8, 2024, from [Link]

  • Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. Retrieved February 8, 2024, from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Genetic Toxicity Evaluation of 2-Aminopyridine in Salmonella/E.coli Mutagenicity Test or Ames Test. Chemical Effects in Biological Systems. Retrieved February 8, 2024, from [Link]

  • Al-Ghorbani, M., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. Retrieved February 8, 2024, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 8, 2024, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (2016). (PDF) Proper Handling and Storage of Chemicals. Retrieved February 8, 2024, from [Link]

  • Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved February 8, 2024, from [Link]

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The Pyrimidin-2-amine Core: A Privileged Scaffold for N-Alkylated Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] Among its derivatives, the N-alkylated pyrimidin-2-amine scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity for potent and selective interactions with a wide array of biological targets. This guide provides an in-depth exploration of this chemical class, focusing on the synthesis, mechanism of action, and structure-activity relationships of novel N-alkylated pyrimidin-2-amine analogs. We delve into their significance as kinase inhibitors, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design and evaluation of next-generation therapeutics.

The Strategic Value of the Pyrimidin-2-amine Scaffold

The inherent physicochemical properties of the pyrimidine nucleus, particularly its capacity for hydrogen bonding and serving as a bioisostere for other aromatic systems, make it an ideal foundation for drug design. The 2-amino group provides a critical vector for establishing key interactions within protein binding sites, while N-alkylation and further substitution at other positions on the ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of numerous pyrimidine-based drugs targeting a wide range of diseases.

A significant area of success for these analogs is in the field of oncology, particularly as inhibitors of protein kinases. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The pyrimidin-2-amine core can effectively mimic the hinge-binding interactions of ATP in the kinase active site, providing a competitive mechanism of inhibition.

Synthesis of N-Alkylated Pyrimidin-2-amine Analogs: A Modular Approach

A robust and versatile synthetic strategy is paramount for exploring the chemical space around the pyrimidin-2-amine core. One of the most efficient and widely adopted methods involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine starting material. This approach allows for the modular and controlled introduction of various amine functionalities.

Causality in Synthetic Design:

The choice of a di- or tri-substituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine, is strategic. The chlorine atoms activate the ring for nucleophilic attack and serve as excellent leaving groups. The differential reactivity of the chlorine atoms at various positions (e.g., C4/C6 vs. C2) can be exploited to achieve regioselective substitution by carefully controlling reaction conditions such as temperature and base. The use of a solvent-free or high-boiling point solvent condition often facilitates the reaction by ensuring the necessary energy input for the SNAr reaction to proceed efficiently.[3][4]

Workflow for Synthesis of Disubstituted Pyrimidin-2-amine Analogs

Below is a generalized workflow for the synthesis of a library of N-alkylated pyrimidin-2-amine analogs, starting from 2-amino-4,6-dichloropyrimidine.

Caption: Generalized synthetic workflow for 2,4-disubstituted pyrimidin-2-amine analogs.

Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidin-2-amine Analog

This protocol is a self-validating system, where successful synthesis is confirmed at each stage through standard analytical techniques.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Substituted amine (e.g., N-methylpiperazine)

  • Triethylamine (TEA)

  • Ethanol (absolute)

  • Distilled water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Hexane and Ethyl Acetate (for TLC mobile phase)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted amine (1.0-1.1 eq), and triethylamine (2.0 eq).

  • Solvent-Free Reaction: Heat the finely ground mixture to 80-90°C with constant stirring.[3] The use of a solvent is optional; a solvent-free "fusion" method can be highly effective.[4]

  • Reaction Monitoring (Self-Validation Step 1): Monitor the progress of the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the monosubstituted intermediate.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add distilled water to precipitate the crude product.

  • Purification (Self-Validation Step 2): Filter the precipitate and wash with cold water. Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified monosubstituted or disubstituted pyrimidine derivative.[3] In cases where a solid does not precipitate, the crude mixture can be purified by column chromatography.

  • Characterization (Final Validation): Confirm the structure and purity of the final compound using analytical techniques such as NMR (1H, 13C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Potent Inhibition of Oncogenic Kinases

Many N-alkylated pyrimidin-2-amine analogs exert their therapeutic effects by inhibiting protein kinases involved in cancer cell proliferation, survival, and metastasis. Here, we focus on two well-validated oncogenic targets: Polo-Like Kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR).

Targeting PLK4 in Centrosome Duplication

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and maintaining genomic integrity.[5][6] Overexpression of PLK4 is common in various cancers and leads to centrosome amplification, which can cause chromosomal instability and aneuploidy, driving tumorigenesis.[5]

Inhibition of PLK4 by N-alkylated pyrimidin-2-amine analogs can lead to a depletion of centrosomes, resulting in a p53-dependent G1 cell cycle arrest and subsequent apoptosis in cancer cells.[6][7]

PLK4 PLK4 Kinase CentrioleDup Centriole Duplication PLK4->CentrioleDup Regulates NoCentrosomes Centrosome Depletion PLK4->NoCentrosomes MitoticSpindle Proper Mitotic Spindle Formation CentrioleDup->MitoticSpindle CellCycle Cell Cycle Progression (G2/M) MitoticSpindle->CellCycle Proliferation Cancer Cell Proliferation CellCycle->Proliferation Inhibitor N-alkylated pyrimidin-2-amine Analog Inhibitor->PLK4 Inhibits p53 p53 Activation NoCentrosomes->p53 p21 p21 Upregulation p53->p21 G1Arrest G1 Cell Cycle Arrest p21->G1Arrest Apoptosis Apoptosis G1Arrest->Apoptosis

Caption: Inhibitory mechanism of PLK4 by N-alkylated pyrimidin-2-amine analogs.

Targeting the EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8][9] These pathways are crucial for cell proliferation, survival, and differentiation.[10][11] Mutations leading to constitutive EGFR activation are frequent in non-small cell lung cancer (NSCLC) and other malignancies.

2,4-disubstituted pyrimidine derivatives have been successfully developed as potent inhibitors of both wild-type and mutant forms of EGFR.[12] They act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and thereby shutting down the downstream pro-survival signals.[11]

cluster_ras MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2/SOS EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Inhibitor N-alkylated pyrimidin-2-amine Analog Inhibitor->EGFR Inhibits RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Nucleus GeneTx Gene Transcription (Proliferation, Survival) Nucleus->GeneTx

Caption: Inhibition of the EGFR signaling cascade by N-alkylated pyrimidin-2-amine analogs.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the N-alkylated pyrimidin-2-amine scaffold is crucial for optimizing biological activity. SAR studies reveal that the nature and position of substituents on the pyrimidine ring significantly influence potency and selectivity.[13] For instance, in a series of JAK2 inhibitors, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives showed that cyclization modifications led to a significant increase in potency.[14] Similarly, for PLK4 inhibitors, specific substitutions on the pyrimidine core resulted in nanomolar and even sub-nanomolar inhibitory concentrations.[6]

The following table summarizes the in vitro activity of representative N-alkylated pyrimidin-2-amine analogs against various kinase targets.

Compound IDTarget KinaseCore StructureKey SubstituentsIC50Reference
8h PLK4Pyrimidin-2-amineVaried aryl and heterocyclic groups0.0067 µM[6]
13ac JAK2N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amineCyclized amine3 nM[14]
Compound 8 EGFRL858R/T790M2,4-disubstituted pyrimidine1,3,4-thiadiazole moiety0.0064 µM[12]
CFI-400945 PLK41H-Indazole (bioisostere)N-alkylated amine side chain0.26 nM[6]

In Vitro Kinase Assay: A Protocol for Efficacy Determination

To assess the inhibitory potential of newly synthesized analogs, a robust and reproducible in vitro kinase assay is essential. This protocol provides a framework for measuring the IC50 value of a test compound against a specific kinase.

Causality in Assay Design:

This assay's trustworthiness stems from its direct measurement of kinase activity through the quantification of substrate phosphorylation. The use of a radiolabeled ATP ([γ-32P]ATP) is a classic and highly sensitive method.[15] Alternatively, luminescence-based assays that measure the depletion of ATP (e.g., ADP-Glo™) are widely used non-radioactive methods. The protocol is designed with controls (no enzyme, no inhibitor) to ensure that the observed signal is directly attributable to kinase activity and its inhibition.

Detailed Experimental Protocol: In Vitro Kinase Assay

Materials:

  • Recombinant purified kinase (e.g., PLK4, EGFR)

  • Specific peptide or protein substrate (e.g., Myelin Basic Protein)

  • Test compound (N-alkylated pyrimidin-2-amine analog) dissolved in DMSO

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)[16]

  • ATP solution (with [γ-32P]ATP or for use with a luminescence kit)

  • 96-well assay plates

  • Phosphorimager or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the kinase reaction mixture by adding the kinase assay buffer, the recombinant kinase (at a final concentration of e.g., 10 nM), and the substrate.[15]

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for the 0% inhibition control) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction (Self-Validation Step 1): Start the reaction by adding the ATP solution.[17] The final ATP concentration should be close to the Km of the kinase for ATP to ensure competitive binding can be accurately measured. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or 6x Protein Loading Buffer).[17]

  • Detection of Phosphorylation (Self-Validation Step 2):

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and quantify the remaining radioactivity on the paper using a phosphorimager.

    • Luminescence: Follow the manufacturer's instructions for the ADP-Glo™ or similar assay to measure the amount of ATP remaining, which is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The N-alkylated pyrimidin-2-amine scaffold continues to be a highly fruitful starting point for the discovery of potent and selective modulators of biological systems. Their success as kinase inhibitors, in particular, highlights the power of structure-based drug design guided by a deep understanding of target biology. Future efforts will likely focus on developing analogs with improved pharmacokinetic profiles, overcoming acquired drug resistance, and exploring novel therapeutic applications beyond oncology, such as in inflammatory and neurodegenerative diseases. The modular synthetic approaches and robust screening protocols outlined in this guide provide a solid foundation for these ongoing and future research endeavors.

References

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  • Google Patents. (2012). Method for synthesizing 2-(N-alkyl)
  • Khan, K.M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. [Link]

  • Al-Ostoot, F.H., et al. (2021). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Archiv der Pharmazie, 354(9), e2100115. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Google Patents. (2021).
  • ResearchGate. (2019). Synthesis of 2-aminopyrimidine borate salts. [a] Reaction mixture was heated for 48 hours. ResearchGate. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Wang, X., et al. (2020). 1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(24), 15871-15891. [Link]

  • National Center for Biotechnology Information. (2023). Gene ResultPLK4 polo like kinase 4 [ (human)]. NCBI. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Al-Said, M.S., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5249-5259. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Creative Diagnostics. (n.d.). PLK Signaling Pathway. Creative Diagnostics. [Link]

  • Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 991-1004. [Link]

  • Frontiers. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Cell and Developmental Biology. [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Sino Biological. [Link]

  • ResearchGate. (2021). Chemical structure of 2, 4-disubstituted pyrimidine derivatives. ResearchGate. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Al-Hussain, S.A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244229. [Link]

  • Wikipedia. (n.d.). PLK4. Wikipedia. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. [Link]

  • Al-Masoudi, N. A. (2011). SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Thi-Qar Journal, 6(3). [Link]

  • Mishra, R., et al. (2021). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Therapeutics, 20(1), 24-35. [Link]

  • Bio-Rad. (n.d.). EGF R Signaling Pathway. Bio-Rad Antibodies. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1344. [Link]

  • ResearchGate. (2022). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]

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Methodological & Application

Application Note: Synthesis of N-Cyclooctylpyrimidin-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of N-substituted heteroaromatic amines is a cornerstone in the development of novel pharmaceuticals and agrochemicals. The pyrimidine core, in particular, is a privileged scaffold found in numerous biologically active molecules.[1] This application note provides a detailed protocol for the synthesis of N-cyclooctylpyrimidin-2-amine through the reductive amination of cyclooctanone with 2-aminopyrimidine. Reductive amination is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds, valued for its efficiency and broad applicability.[2]

This document will explore two robust protocols for this synthesis, catering to different laboratory preferences and available reagents. We will delve into the mechanistic underpinnings of each method, providing a rationale for the choice of reagents and reaction conditions. This guide is intended for researchers and professionals in drug development and organic synthesis, offering a comprehensive, field-proven approach to this important chemical transformation.

Mechanistic Overview

Reductive amination proceeds through a two-step sequence within a single pot: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine. The initial step involves the nucleophilic attack of the amine (2-aminopyrimidine) on the carbonyl carbon of the ketone (cyclooctanone) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the key imine intermediate. Due to the weakly basic nature of 2-aminopyrimidine, acidic conditions are often employed to facilitate the dehydration step. The subsequent reduction of the imine is achieved using a suitable reducing agent.

Two primary approaches are presented herein: a classical Leuckart-Wallach type reaction employing formic acid as both the acid catalyst and the reducing agent, and a milder method utilizing sodium triacetoxyborohydride as the selective reducing agent.

Reaction Scheme

G reactant1 Cyclooctanone product This compound reactant1->product + 2-Aminopyrimidine, Reducing Agent reactant2 2-Aminopyrimidine

Caption: General scheme for the reductive amination of cyclooctanone with 2-aminopyrimidine.

Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Key Properties
CyclooctanoneC₈H₁₄O126.20Liquid, starting material.
2-AminopyrimidineC₄H₅N₃95.10Solid, starting material, weakly basic.
Formic AcidCH₂O₂46.03Corrosive liquid, acts as both acid catalyst and reducing agent in the Leuckart-Wallach reaction.[3][4]
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94Solid, mild and selective reducing agent, moisture-sensitive.
Dichloromethane (DCM)CH₂Cl₂84.93Volatile organic solvent, commonly used for extractions and chromatography.
Sodium BicarbonateNaHCO₃84.01Solid, weak base used for neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04Solid, drying agent.
Ethyl AcetateC₄H₈O₂88.11Organic solvent for chromatography.
HexanesC₆H₁₄86.18Organic solvent for chromatography.

Protocol 1: Leuckart-Wallach Type Reductive Amination

This protocol is based on classical methods for the reductive alkylation of weakly basic amines and offers a cost-effective approach.[5]

Experimental Procedure
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminopyrimidine (1.0 g, 10.5 mmol) and cyclooctanone (1.58 g, 12.5 mmol, 1.2 equivalents).

  • Addition of Reagent: Carefully add formic acid (98-100%, 10 mL) to the flask. Caution: Formic acid is corrosive; handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture into a beaker containing ice water (50 mL).

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until gas evolution ceases and the pH is approximately 8-9.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford the pure this compound.

Reaction Monitoring by TLC
  • Eluent: A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point.

  • Visualization: The starting materials and product can be visualized under UV light (254 nm). Staining with potassium permanganate or iodine may also be effective.

  • Procedure: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane) and spotted on a TLC plate alongside the starting materials. The disappearance of the limiting reactant (2-aminopyrimidine) and the appearance of a new, less polar spot indicates product formation.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This method utilizes a milder and more selective reducing agent, which can be advantageous for sensitive substrates.[6]

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyrimidine (1.0 g, 10.5 mmol), cyclooctanone (1.58 g, 12.5 mmol, 1.2 equivalents), and anhydrous dichloromethane (DCM, 50 mL).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.34 g, 15.8 mmol, 1.5 equivalents) portion-wise to the stirred solution. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

    • Stir vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Visualizing the Workflow

G cluster_protocol1 Protocol 1: Leuckart-Wallach cluster_protocol2 Protocol 2: NaBH(OAc)3 P1_Start Mix Cyclooctanone & 2-Aminopyrimidine P1_AddFA Add Formic Acid P1_Start->P1_AddFA P1_Reflux Reflux for 8-12h P1_AddFA->P1_Reflux P1_Workup Aqueous Workup & Neutralization P1_Reflux->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product This compound P1_Purify->P1_Product P2_Start Mix Reactants in Anhydrous DCM P2_AddReductant Add NaBH(OAc)3 P2_Start->P2_AddReductant P2_Stir Stir at RT for 12-24h P2_AddReductant->P2_Stir P2_Workup Aqueous Workup P2_Stir->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product This compound P2_Purify->P2_Product

Caption: Comparative workflow for the synthesis of this compound.

Product Characterization

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the presence of both the cyclooctyl and pyrimidine moieties and their connectivity.[7][8]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. The disappearance of the C=O stretch from cyclooctanone and the appearance of N-H and C-N stretching vibrations would be indicative of product formation.[7][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition through high-resolution mass spectrometry.

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or provides low yields, consider increasing the reaction time or temperature (for Protocol 2, a gentle warming to 40 °C may be beneficial). Ensure all reagents are pure and dry, especially for the NaBH(OAc)₃ protocol.

  • Side Reactions: Over-alkylation (dialkylation) is a potential side reaction, though less likely with a secondary amine product. If observed, using a larger excess of the amine starting material may suppress this. Reduction of the pyrimidine ring is also a possibility under harsh reducing conditions, though formic acid and NaBH(OAc)₃ are generally selective for the imine.

  • Purification Challenges: If the product is difficult to separate from starting materials, optimizing the chromatographic conditions (e.g., trying different solvent systems or using a different stationary phase) is recommended.

Alternative Synthetic Strategies

While reductive amination is a direct and efficient method, other synthetic routes to this compound can be considered:

  • Buchwald-Hartwig Amination: The palladium-catalyzed cross-coupling of 2-chloropyrimidine with cyclooctylamine is a powerful alternative for forming the C-N bond.[9] This method is particularly useful when the corresponding amine is readily available.

  • N-Alkylation with Cyclooctyl Halides: Direct alkylation of 2-aminopyrimidine with a cyclooctyl halide (e.g., cyclooctyl bromide) in the presence of a base is another possibility, though it may suffer from issues of over-alkylation and lower yields.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of this compound via reductive amination. The choice between the Leuckart-Wallach type reaction and the use of sodium triacetoxyborohydride will depend on the specific requirements of the laboratory, including reagent availability, scale, and substrate sensitivity. Both methods offer a practical and efficient means to access this valuable N-substituted pyrimidine derivative, a key building block for further research and development in medicinal and materials chemistry.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry & Chemical Technology, 17(1), 1-12. [Link]

  • Leuckart-Wallach Reductive Amination @ 50-70°C. (2002). The Hive. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Vaughan, J. R., & Krapcho, J. (1949). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of the American Chemical Society, 71(1), 184-186. [Link]

  • Ogo, S., Uehara, K., Abura, T., & Fukuzumi, S. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Journal of the American Chemical Society, 124(41), 12250–12251. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • The Leuckart Reaction. (2023). Chemistry LibreTexts. [Link]

  • El-Deeb, I. M., & Ryu, J. C. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(7), 4568–4579. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(15), 5821. [Link]

  • Spectroscopy of Amines. (2023). Organic Chemistry | OpenStax. [Link]

  • α-Amino bicycloalkylation through organophotoredox catalysis. (2020). Nature Communications, 11, 4192. [Link]

  • Eschweiler-Clarke reaction. (2025). YouTube. [Link]

  • 2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide Vp-4535 As An Antimicrobial Agent selective toward M. (2022). The Ukrainian Biochemical Journal, 94(1), 64-75. [Link]

  • N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. (2001). Journal of Chemical Research, 2001(6), 292-293. [Link]

  • Aminocatalytic [8+2] Cycloaddition Reactions toward Chiral Cyclazines. (2020). Angewandte Chemie International Edition, 59(42), 18499-18503. [Link]

  • N-(2-Chlorobenzyl)pyrimidin-2-amine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2010). Molecules, 15(7), 4568-4579. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2022). European Journal of Medicinal Chemistry, 243, 114772. [Link]

Sources

Application Note: Regioselective N-Alkylation of Pyrimidin-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The 2-aminopyrimidine scaffold is a ubiquitous pharmacophore in kinase inhibitors (e.g., Palbociclib, Imatinib analogs). However, functionalizing the exocyclic amine (


) presents a classic regioselectivity challenge.

The Core Problem: 2-Aminopyrimidines possess three nucleophilic sites:

  • Ring Nitrogens (

    
     / 
    
    
    
    ):
    Highly basic and nucleophilic due to the lone pair availability in the
    
    
    orbital.
  • Exocyclic Amine (

    
    ):  The lone pair is delocalized into the 
    
    
    
    -deficient pyrimidine ring, significantly reducing its nucleophilicity compared to a standard aniline.

Direct alkylation with alkyl halides frequently results in ring alkylation (yielding 1,2-dihydro-2-iminopyrimidines) rather than the desired exocyclic secondary amine. This guide provides two validated protocols to overcome this: Reductive Amination (Method A, high selectivity) and Base-Mediated Alkylation (Method B, requiring specific conditions), along with a salvage strategy using the Dimroth Rearrangement .

Mechanistic Visualization: The Regioselectivity Map

Regioselectivity Substrate 2-Aminopyrimidine (Starting Material) N1_Path Ring Alkylation (N1) (Kinetic Product) Substrate->N1_Path Direct Alkylation (Alkyl Halide + NaH) Imine Imine Intermediate (Via Aldehyde) Substrate->Imine Aldehyde + Acid Nexo_Path Exocyclic Alkylation (N-exo) (Thermodynamic/Target) N1_Path->Nexo_Path Dimroth Rearrangement (Heat + NaOH) Imine->Nexo_Path Hydride Reduction (STAB)

Figure 1: Reaction pathways dictating regioselectivity. Direct alkylation favors the ring nitrogen (


), while reductive amination locks selectivity to the exocyclic nitrogen via imine formation.

Method A: Reductive Amination (The Gold Standard)

Rationale: This method bypasses the nucleophilicity competition. By condensing the amine with an aldehyde to form an imine (Schiff base), the electrophile is "temporarily attached" to the exocyclic nitrogen. Subsequent reduction locks the alkyl group in place.

Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[1] Unlike NaBH


, STAB is mild enough to not reduce the aldehyde/ketone competitively, but strong enough to reduce the protonated imine.
Protocol A: STAB-Mediated Reductive Amination

Reagents:

  • 2-Aminopyrimidine derivative (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • Charge a reaction vial with the 2-aminopyrimidine (1.0 equiv) and anhydrous DCE (0.2 M concentration).

    • Add the aldehyde (1.1 equiv).

    • Add AcOH (1.0 equiv). Note: Acid catalysis is crucial to protonate the imine, facilitating reduction.

    • Stir at Room Temperature (RT) for 30–60 minutes. (Monitoring by LCMS may show the imine mass, M+R-H

      
      O).
      
  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO

      
       (gas evolution will occur).
      
    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM or EtOAc (

      
      ).
      
    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Self-Validation Check:

  • LCMS: Look for the M+Alkyl mass.

  • NMR: The disappearance of the aldehyde proton (9–10 ppm) and the appearance of a new methylene doublet (if using R-CHO) coupled to the NH proton confirms the product.

Method B: Direct Alkylation (Base-Mediated)

Rationale: When the alkyl group is not available as an aldehyde (e.g., alkylating with a complex alkyl halide), direct alkylation is necessary.

The "Cesium Effect": Strong bases like NaH often lead to poly-alkylation or exclusive ring alkylation. Cesium Carbonate (Cs


CO

)
in DMF is the preferred system. The "soft" nature of the Cesium cation and the specific solubility profile often favor the mono-alkylation of the exocyclic amine over the ring nitrogens, though mixtures are still possible.
Protocol B: Cs CO Mediated Alkylation

Reagents:

  • 2-Aminopyrimidine (1.0 equiv)

  • Alkyl Halide (Br or I preferred) (1.0 – 1.1 equiv)

  • Base: Cs

    
    CO
    
    
    
    (1.5 – 2.0 equiv)
  • Solvent: DMF (Anhydrous)[2][3]

Step-by-Step Procedure:

  • Deprotonation/Activation:

    • Dissolve 2-aminopyrimidine in DMF (0.1 M).

    • Add Cs

      
      CO
      
      
      
      (1.5 equiv).
    • Stir at RT for 15 minutes.

  • Alkylation:

    • Add the Alkyl Halide dropwise.

    • Critical Control: Do not add excess alkyl halide. Start with 1.0 equiv to prevent over-alkylation.

    • Heat to 60–80 °C. (Higher temperatures increase reaction rate but may degrade regioselectivity).

  • Workup:

    • Dilute with water and extract with EtOAc.

    • Wash organic layer with LiCl (5% aq) to remove DMF.

Expert Insight - The Dimroth Rearrangement (Salvage Step): If LCMS or NMR indicates you have formed the ring-alkylated product (often characterized by a downfield shift of ring protons due to loss of aromaticity), do not discard it.

  • Salvage Protocol: Resuspend the crude material in Ethanol/Water (1:1) containing NaOH (2 equiv). Reflux for 2–4 hours.[4]

  • Mechanism: Hydroxide attacks the C2 position, opening the ring. The molecule rotates and re-closes, migrating the alkyl group to the exocyclic nitrogen to restore aromaticity (Thermodynamic product).

Data Summary & Decision Matrix

Comparison of Methods
FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Regioselectivity High (Exclusive Exocyclic)Low/Moderate (Mixture likely)
Reagent Requirement AldehydeAlkyl Halide (Br/I/OTs)
Conditions Mild (RT, Weak Acid)Harsher (Heat, Base)
Scope

and

alkyl groups
All (including quaternary centers)
Primary Byproduct Tertiary amine (if over-run)Ring-alkylated isomer (

)
Experimental Workflow Decision Tree

Workflow Start Start: Target Molecule (N-Alkyl-2-aminopyrimidine) Q1 Is the alkyl group available as an Aldehyde? Start->Q1 MethodA Method A: Reductive Amination (STAB + AcOH + Aldehyde) Q1->MethodA Yes MethodB Method B: Direct Alkylation (Cs2CO3 + DMF + Alkyl Halide) Q1->MethodB No Final Final Product: Exocyclic Amine MethodA->Final Check Check Regioselectivity (NMR/LCMS) MethodB->Check Result Product: Ring Alkylated (N1)? Check->Result Salvage Apply Dimroth Rearrangement (NaOH / EtOH / Reflux) Result->Salvage Yes (Failure) Result->Final No (Success) Salvage->Final

Figure 2: Decision matrix for selecting the optimal alkylation strategy based on substrate availability and salvage requirements.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron Letters, 43(15), 2843-2846.

  • Brown, D. J. (1963). "The Dimroth Rearrangement."[7][8] Mechanisms of Molecular Migrations, Vol 1. (General reference for the rearrangement mechanism).

  • Organic Chemistry Portal. "Reductive Amination." (General protocol verification).

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination Conditions for Cyclooctyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl cyclooctyl amines presents a significant challenge in medicinal chemistry and materials science. These motifs are of growing interest due to their unique conformational properties and potential to impart desirable pharmacokinetic characteristics to drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a direct route to these valuable compounds.[1][2][3] However, the steric bulk of the cyclooctyl group necessitates carefully optimized reaction conditions to achieve high yields and avoid side reactions. This guide provides a detailed overview of the key parameters, recommended protocols, and mechanistic considerations for the successful Buchwald-Hartwig amination of cyclooctyl amines.

The Challenge of Sterically Hindered Amines in C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide.[3][4] The catalytic cycle, in its simplified form, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[4][5]

The primary challenge with sterically demanding secondary amines like cyclooctylamine lies in two key steps of the catalytic cycle:

  • Amine Coordination and Deprotonation: The bulky cyclooctyl group can hinder the approach and coordination of the amine to the palladium center.

  • Reductive Elimination: The steric congestion around the palladium center in the intermediate complex can slow down the final C-N bond-forming reductive elimination step.

To overcome these hurdles, the choice of ligand, palladium precatalyst, and base is critical. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include challenging substrates.[3]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(X)(R2NH)] OxAdd->AmineCoord R2NH Amido Palladium Amido Complex L-Pd(II)(Ar)(NR2) AmineCoord->Amido Base - [Base-H]+X- HX_Base [Base-H]+X- AmineCoord->HX_Base Amido->Pd0 Reductive Elimination ArNR2 Ar-NR2 Amido->ArNR2 ArX Ar-X R2NH R2NH Base Base Experimental_Workflow start Start reagent_prep Reagent Preparation (Anhydrous/Deoxygenated Solvents) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating Heating and Stirring (80-110 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC, GC/MS, or LC/MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification end End (Characterization) purification->end

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Cyclooctylamine (1.2-1.5 mmol, 1.2-1.5 equiv)

  • RuPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%)

  • Sodium tert-butoxide (1.4-2.0 mmol, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated toluene or 1,4-dioxane (to make a 0.1-0.2 M solution with respect to the aryl bromide)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, sodium tert-butoxide, and the RuPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent, followed by the cyclooctylamine via syringe.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC/MS), or liquid chromatography-mass spectrometry (LC/MS).

  • Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Quench the reaction by the careful addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl cyclooctyl amine.

Conclusion

The Buchwald-Hartwig amination provides a powerful and adaptable method for the synthesis of N-aryl cyclooctyl amines. Success with this sterically demanding substrate class is highly dependent on the use of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands and well-defined palladium precatalysts. The protocols and guidelines presented here offer a robust starting point for researchers in drug discovery and materials science to access these valuable compounds. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrate combinations.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. [Link]

  • Buchwald-Hartwig coupling. YouTube. [Link]

  • t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry (RSC Publishing). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC - NIH. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). [Link]

  • C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry. Catalysis Science & Technology (RSC Publishing). [Link]

  • Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv. [Link]

  • Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]

  • Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. PubMed. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

Sources

Solvent Selection and Solubility Profiling for N-Cyclooctylpyrimidin-2-amine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive protocol for the solvent selection and solubility profiling of N-cyclooctylpyrimidin-2-amine . This compound represents a specific structural class: a lipophilic cycloalkyl tail fused to a polar, weakly basic aminopyrimidine core.

Successful dissolution of this molecule requires balancing its hydrophobic cyclooctyl moiety with its polar pyrimidine head. This guide moves beyond generic advice, offering a structure-activity-based solvent selection strategy, "green" chemistry alternatives, and rigorous experimental protocols for both kinetic and thermodynamic solubility determination.

Physicochemical Analysis & Solubility Prediction

To select the correct solvent, one must first understand the molecule's competing physicochemical forces.

Structural Deconstruction[1]
  • The Core (Pyrimidin-2-amine): Inherently polar and capable of hydrogen bonding (Donor: -NH-, Acceptor: Pyrimidine N). It is weakly basic (pKa ~ 3.5 - 4.0).

  • The Tail (Cyclooctyl group): A bulky, C8 aliphatic ring. This moiety dominates the molecule's solvation energetics, driving high lipophilicity (LogP predicted > 3.5) and significantly reducing water solubility compared to its parent, 2-aminopyrimidine.

Solubility Profile Prediction
Solvent ClassPredicted SolubilityMechanistic Rationale
Polar Aprotic (DMSO, DMF) Excellent Disrupts intermolecular H-bonds; solvates both polar core and lipophilic tail.
Chlorinated (DCM, Chloroform) Good Excellent interaction with the hydrophobic cyclooctyl ring.
Alcohols (EtOH, IPA) Moderate to Good Amphiphilic nature matches the molecule; good for crystallization.
Ethers (THF, 2-MeTHF) Moderate Good for synthesis; 2-MeTHF is a preferred "green" alternative.
Aqueous (Neutral pH) Poor (< 10 µM) Hydrophobic effect of cyclooctyl group dominates.
Aqueous (Acidic pH < 3) Enhanced Protonation of the pyrimidine nitrogen forms a soluble cation.

Solvent Selection Decision Matrix

This decision matrix guides the researcher based on the intended application (Synthesis vs. Biological Assay).

Visualization: Solvent Selection Logic

SolventSelection Start Application Intent BioAssay Biological Assay (In Vitro/In Vivo) Start->BioAssay Synthesis Synthesis / Purification Start->Synthesis Stock Stock Solution (10-100 mM) BioAssay->Stock AcidicBuffer Acidic Buffer (pH < 4) Protonation Strategy BioAssay->AcidicBuffer If precip. occurs Cyclodextrin Excipients (HP-β-CD) BioAssay->Cyclodextrin In Vivo Formulation GreenSolv Green Alternatives (2-MeTHF, EtOAc, IPA) Synthesis->GreenSolv Preferred TradSolv Traditional (DCM, DMF) Synthesis->TradSolv If solubility fails DMSO DMSO (Primary) Max 0.1-1% final Stock->DMSO Dilution Crystallization Crystallization GreenSolv->Crystallization Chromatography Chromatography TradSolv->Chromatography

Figure 1: Decision tree for selecting solvents based on experimental intent. Green nodes indicate sustainable choices.

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions

Objective: Create a stable 20 mM stock solution for downstream dilution.

  • Weighing: Accurately weigh 5–10 mg of this compound into a glass vial. Note: Avoid plastic vials for long-term storage of lipophilic amines in DMSO to prevent leaching.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve 20 mM concentration.

    • Calculation: Volume (mL) = [Mass (mg) / MW (219.33)] / 0.02

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes at ambient temperature.

    • Checkpoint: Solution must be optically clear. If haze persists, verify purity or filter (0.2 µm PTFE).

  • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use to avoid concentration gradients (cryo-concentration effect).

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the true equilibrium solubility in aqueous buffers (Gold Standard).

Materials:

  • Phosphate Buffer (pH 7.4)[1][2]

  • 0.1 M HCl (Simulated Gastric Fluid)

  • HPLC-UV or LC-MS system[3]

Procedure:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of the target buffer in a 1.5 mL glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

    • Why 24h? To overcome the "supersaturation" often seen with kinetic methods and allow the most stable crystal polymorph to equilibrate.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a PVDF filter plate.

  • Quantification: Analyze the supernatant via HPLC-UV (Detection @ 254 nm).

    • Calibration: Prepare a standard curve using the DMSO stock solution (diluted in Acetonitrile/Water to avoid precipitation).

  • Calculation:

    
    
    
Protocol C: Kinetic Solubility Screening (High Throughput)

Objective: Rapidly estimate solubility for bioassays (prone to false positives/supersaturation).

  • Dispense: Place 196 µL of buffer into a 96-well plate.

  • Spike: Add 4 µL of 10 mM DMSO stock (Final = 200 µM, 2% DMSO).

  • Mix: Shake for 2 hours at RT.

  • Read: Measure turbidity via Nephelometry or UV absorbance at 620 nm (where compound does not absorb).

    • Interpretation: Increased absorbance = Precipitation.

Troubleshooting & Optimization

Common Issues and Fixes
ObservationRoot CauseCorrective Action
Precipitation upon dilution into PBS "Crash-out" due to hydrophobicity (LogP effect).1. Reduce final concentration.2. Pre-dilute in intermediate solvent (e.g., PEG400).3. Add surfactant (0.05% Tween-80).
Degradation in DMSO Oxidation of amine or trace water hydrolysis.Use Anhydrous DMSO stored under Argon. Avoid freeze-thaw cycles.
Low recovery in filtration Adsorption of lipophilic compound to filter membrane.Use PTFE or Glass Fiber filters. Avoid Nylon (binds amines).
The "Green" Solvent Swap

For synthesis and purification, replace hazardous solvents with sustainable alternatives where possible:

  • Replace DCM (Dichloromethane)

    
    2-MeTHF (2-Methyltetrahydrofuran) .
    
    • Why? 2-MeTHF is derived from renewable sources, separates easily from water, and has excellent solubility for lipophilic amines.

  • Replace DMF

    
    NBP (N-Butylpyrrolidinone)  or DMSO .
    

References

  • Solubility of 2-Aminopyrimidine Derivatives

    • Source: Solubility of Things / ACS Public
    • Context: Establishes the baseline solubility of the pyrimidine core.
    • URL:

  • Sanofi Solvent Selection Guide

    • Source: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development.

    • Context: Authoritative source for "Green" solvent substitution (2-MeTHF vs DCM).

    • URL:

  • Thermodynamic vs.

    • Source: WuXi AppTec / Protocols.io.

    • Context: Standard industry methodologies for drug-like molecules.

    • URL:

  • PubChem Compound Summary (N-cyclohexyl analog)

    • Source: N
    • Context: Used as a structural proxy for physicochemical property estimation.

    • URL:[4]

Disclaimer: This guide is for research purposes only. Always consult specific Material Safety Data Sheets (MSDS) before handling chemical compounds.

Sources

Troubleshooting & Optimization

Executive Summary: The Thermodynamics of the Eight-Membered Ring

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclooctyl Amine Synthesis Optimization

Welcome to the technical support hub. You are likely here because the synthesis of cyclooctylamine (COA) is deceivingly complex compared to its cyclohexyl analogs. The core challenge lies in the conformational strain (Prelog strain) of the eight-membered ring.

Unlike cyclohexanone, cyclooctanone exhibits significant transannular strain. This steric crowding affects the nucleophilic attack of ammonia/amines, making the imine formation step kinetically sluggish. Consequently, temperature optimization is not just about rate acceleration; it is about balancing imine stability against side-reaction kinetics (specifically secondary amine formation and ketone reduction).

This guide breaks down temperature optimization across the three most common synthetic routes.

Module A: Catalytic Hydrogenation (The Industrial Standard)

Method: Metal Catalyst (Raney Ni, Pd/C, or Co) + NH₃ + H₂

Q: My reaction is stalling at 50% conversion. Should I increase the temperature?

A: Not immediately. Stalling usually indicates equilibrium limitations, not just kinetic barriers.

  • The Mechanism: The reaction proceeds via the hemiaminal to the imine (Schiff base), which is then hydrogenated.

  • Temperature Trap: Increasing T > 80°C often decreases the equilibrium concentration of the imine because the addition of ammonia to cyclooctanone is exothermic. High T favors the starting ketone.

  • The Fix: instead of raising T, increase the partial pressure of Ammonia .

    • Optimal Range: Keep T between 50°C – 70°C .

    • Protocol: Pre-stir the ketone and ammonia at 40°C for 1-2 hours before pressurizing with hydrogen. This allows the "slow" cyclooctyl imine to form without competition from direct ketone reduction.

Q: I am seeing high levels of Cyclooctanol (alcohol impurity). Is my temperature too low?

A: Likely the opposite, or your catalyst is too active towards carbonyls.

  • Cause: Direct reduction of the ketone competes with imine reduction. If T is too high (>90°C), the H₂ solubility drops, but the catalyst activity for carbonyl reduction (which has a lower activation energy on Pd surfaces) remains high.

  • Solution:

    • Lower T to 50°C.

    • Switch Catalyst: Palladium (Pd/C) is notorious for reducing ketones to alcohols. Switch to Raney Nickel or the newly optimized Cobalt-on-Carbon catalysts, which show >99% selectivity for amines at mild temperatures (50°C) [1].

Q: How do I stop the formation of Dicyclooctylamine (secondary amine)?

A: This is the "Thermal Runaway" product.

  • Mechanism: The primary amine product reacts with the imine intermediate.[1][2] This bimolecular reaction has a higher activation energy than the initial ammonia addition.

  • Temperature Control: Every 10°C increase above 80°C doubles the rate of this side reaction.

  • Protocol:

    • Maintain T < 75°C.[3][4][5]

    • Molar Ratio: Use a huge excess of NH₃ (minimum 5:1, preferably 10:1) to statistically crowd out the primary amine from attacking the imine.

Module B: Chemical Hydride Reduction (Lab Scale)

Method: NaBH₃CN or NaBH(OAc)₃ + NH₄OAc

Q: The protocol says "Reflux," but my yield is poor. Why?

A: "Reflux" is dangerous advice for cyclooctanone reductive amination using borohydrides.

  • The Issue: Sodium Cyanoborohydride decomposes rapidly above 80°C in acidic media. Furthermore, high T promotes the hydrolysis of the imine back to the ketone.

  • The "Staged Temperature" Protocol:

    • Imine Formation Phase: Heat Cyclooctanone + Ammonium Acetate in Methanol at 60°C for 2 hours . (Pushing past the steric strain to form the imine).

    • Reduction Phase: Cool to 0°C - 25°C before adding the hydride source.

    • Why? Reduction is fast. Cooling prevents the "over-reduction" and suppresses the elimination side-reactions that cyclooctyl systems are prone to.

Module C: The Leuckart-Wallach Reaction

Method: Formic Acid + Formamide (High Temperature)

Q: I'm using the Leuckart method. Can I run this at 100°C to be safe?

A: No. The Leuckart reaction is thermodynamically driven and requires high energy.

  • Requirement: You must exceed 160°C .

  • Reasoning: The mechanism involves the formation of a formyl-intermediate which requires CO₂ evolution to drive the equilibrium. Below 150°C, this evolution is sluggish, leading to incomplete conversion.

  • Warning: Cyclooctanone boils at ~195°C. You must use a Dean-Stark trap to remove water (driving the imine formation) while keeping the pot temperature high (160-180°C).

Troubleshooting Matrix & Data

Table 1: Temperature Effects on Product Distribution (Cyclooctanone Substrate)

Temperature ZonePrimary ProductMajor ImpurityMechanistic Cause
< 40°C Unreacted KetoneNoneKinetic barrier; steric strain prevents imine formation.
50°C – 75°C Cyclooctylamine (Target) Trace AlcoholOptimal Zone. Kinetic/Thermodynamic balance.
80°C – 110°C MixedDicyclooctylamineThermal energy overcomes activation barrier for 2° amine formation.
> 120°C Degradation / MixedElimination productsElimination of amine to cyclooctene (Hofmann-like).

Visualizing the Pathway

The following diagram illustrates the critical temperature-dependent branch points in the reaction logic.

ReactionPathway cluster_conditions Critical Control Parameters Ketone Cyclooctanone (Starting Material) Imine Imine Intermediate (Unstable) Ketone->Imine + NH3 High T (>40°C) required for steric bulk Alcohol Cyclooctanol (Impurity) Ketone->Alcohol + H2 (Direct Reduction) Favored by Pd/C Favored by Low NH3 Imine->Ketone Hydrolysis Favored by Water accumulation Amine Cyclooctylamine (TARGET) Imine->Amine + H2 / Catalyst Optimal at 50-70°C SecAmine Dicyclooctylamine (Impurity) Amine->SecAmine + Imine Favored by T > 80°C Favored by Low NH3 ratio Temp Temp: 50-70°C Press Pressure: 10-50 bar Cat Cat: Co or Raney Ni

Caption: Figure 1. Reaction network for cyclooctylamine synthesis. Green path indicates optimal flow. Red path indicates thermally induced side-reaction (secondary amine).

References

  • Hahn, G. et al. (2020). "Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions."[3][4] Angewandte Chemie, ResearchGate.

  • Organic Chemistry Portal. (2023). "Synthesis of Amines: Reductive Amination." Organic Chemistry Portal.

  • LibreTexts Chemistry. (2023).[6][7] "24.6: Synthesis of Amines - Reductive Amination." Chemistry LibreTexts.

  • Vertex AI Search. (2023). "Leuckart Reaction Parameters and Mechanism." Wikipedia / MDPI Reviews.

Sources

Technical Support Center: Purification Strategies for 2-Chloropyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 2-chloropyrimidine from your reaction mixtures. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you achieve the highest purity for your target compounds.

Introduction: The Challenge of 2-Chloropyrimidine Removal

2-Chloropyrimidine is a highly reactive and versatile building block in pharmaceutical and agrochemical synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions.[1] However, its reactivity and physical properties can present challenges during reaction workup and product purification. Incomplete consumption of 2-chloropyrimidine or the presence of related impurities can complicate downstream applications and compromise the integrity of your final product. This guide is designed to address these challenges head-on, providing you with the expertise to confidently purify your reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is it crucial to remove unreacted 2-chloropyrimidine?

Unreacted 2-chloropyrimidine can interfere with subsequent synthetic steps and lead to the formation of undesired byproducts. Due to its electrophilic nature, it can react with nucleophiles in future steps, leading to a complex and impure final product. Furthermore, for pharmaceutical applications, stringent purity requirements necessitate the removal of all reactive starting materials.

Troubleshooting Guide 1: Liquid-Liquid Extraction for 2-Chloropyrimidine Removal

Liquid-liquid extraction is a fundamental and powerful technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[2]

Q1: My TLC analysis shows a significant amount of unreacted 2-chloropyrimidine after an SNAr reaction with an amine. How can I use liquid-liquid extraction to remove it?

Underlying Principle: The basic nitrogen atoms in the pyrimidine ring of 2-chloropyrimidine (pKa of the conjugate acid is around -1.46) and, more significantly, in your amine starting material and product, can be protonated in an acidic aqueous solution.[3] This protonation forms a salt, which is highly soluble in the aqueous phase, while the less polar organic product may remain in the organic phase.

Step-by-Step Protocol: Acidic Wash

  • Reaction Quenching: After your reaction is complete, cool the mixture to room temperature. If a high-boiling polar apropic solvent like DMSO or DMF was used, it is beneficial to first dilute the reaction mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Initial Water Wash: Transfer the mixture to a separatory funnel and wash with deionized water to remove the bulk of water-soluble solvents like DMF or DMSO.[4]

  • Acidic Extraction: Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 10% aqueous citric acid.[5][6] The number of washes will depend on the amount of unreacted amine and 2-chloropyrimidine.

    • Expert Insight: The protonated amine starting material and any basic byproducts will partition into the aqueous layer. While 2-chloropyrimidine itself is a weak base, an acidic wash can help to hydrolyze it to the more polar 2-hydroxypyrimidine (pyrimidin-2-one), which is more readily extracted into the aqueous phase.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Analyze the crude product by TLC or LC-MS to confirm the removal of 2-chloropyrimidine.

Decision Workflow for Acidic Wash

Caption: Decision workflow for removing basic impurities using acidic liquid-liquid extraction.

Q2: What if my desired product is also basic and gets extracted into the acidic aqueous layer?

In this scenario, after the acidic extraction, you would neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your product, which may then precipitate out of solution or can be extracted back into an organic solvent.

Troubleshooting Guide 2: Recrystallization for High Purity

Recrystallization is a purification technique for solid compounds based on differences in solubility of the compound and impurities in a given solvent at different temperatures.[3]

Q3: I've removed the bulk of the unreacted 2-chloropyrimidine by extraction, but my product is still not pure. Can I use recrystallization?

Underlying Principle: The ideal recrystallization solvent will dissolve your product at an elevated temperature but not at room temperature or below. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Step-by-Step Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which your product has high solubility at the solvent's boiling point and low solubility at or below room temperature. For pyrimidine derivatives, common solvents include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[9]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. Alternatively, try a different solvent with a lower boiling point.[10]
Crystals form too quickly, potentially trapping impurities. The solution is too concentrated or cooled too rapidly.Add a small amount of hot solvent to redissolve the crystals and allow the solution to cool more slowly.[9]

Expert Insight: For challenging recrystallizations, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to redissolve, then cool slowly.[9]

Troubleshooting Guide 3: Column Chromatography for Difficult Separations

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[11]

Q4: My product and unreacted 2-chloropyrimidine have very similar polarities, making extraction and recrystallization ineffective. How can I use column chromatography?

Underlying Principle: The separation is based on the different affinities of the compounds in your mixture for the stationary phase (typically silica gel) and the mobile phase (the eluent). Less polar compounds will travel down the column faster with a nonpolar mobile phase, while more polar compounds will be retained more strongly by the polar silica gel.

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). The ideal solvent system will give a good separation between your product and the unreacted 2-chloropyrimidine, with the Rf of your product ideally between 0.2 and 0.4.[12] Common solvent systems for pyrimidine derivatives include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with compressed air) to force the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor separation of spots. The mobile phase is too polar or not polar enough.Adjust the polarity of the mobile phase based on TLC analysis. If the spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity.
Compound is streaking on the TLC/column. The compound is acidic or basic and is interacting strongly with the silica gel.For basic compounds like amines, add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[4]
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis to Find Solvent System pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate to Obtain Pure Product combine->concentrate

Caption: A typical workflow for purification by flash column chromatography.

References

  • Andrew Kwaji. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Baluja, S. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035.
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE. [Link]

  • Eriksson, J., et al. (2023).
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455–1460.
  • SIELC Technologies. (n.d.). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. [Link]

  • Booth, R. J., & Hodges, J. C. (1997). Covalent Scavengers for Primary and Secondary Amines. Accounts of Chemical Research, 32(1), 18-26.
  • Schutt, D. L., et al. (2001). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 40(10), 2330–2338.
  • Glavin, D. P., Schubert, M., & Bada, J. L. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Analytical chemistry, 74(24), 6408–6412.
  • ResearchGate. (2017). shows that replacement of solvent for recrystallization does not change.... [Link]

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Rojas, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1397.
  • Katritzky, A. R., & Lagowski, J. M. (1967). The Principles of Heterocyclic Chemistry. Elsevier.
  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • US Patent 4918232A. (1990).
  • Biotage. (n.d.). Metal scavengers for organic purification. [Link]

  • Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. [Link]

  • Wipf Group, University of Pittsburgh. (2004). strategies in organic synthesis. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • ResearchGate. (2010). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • van Gennip, A. H., et al. (1981). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism.
  • Heterocyclic Chemistry @Scripps: Lecture 1. YouTube. [Link]

  • Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science (RSC Publishing).
  • Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. [Link]

  • Heterocyclic compound. Wikipedia. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. MDPI.

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Technical Support Center: Troubleshooting Low Conversion Rates in Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with reductive amination. Instead of a simple checklist, we will explore the causality behind common failures, providing you with the foundational knowledge to not only solve your current issue but also to design more robust reactions in the future.

Core Principles of Reductive Amination

Reductive amination is a cornerstone of C-N bond formation, proceeding in two key stages:

  • Imine/Iminium Ion Formation: A nucleophilic amine attacks an electrophilic carbonyl carbon (aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine (from primary amines) or an enamine (from secondary amines). This step is reversible and critically dependent on pH.[1][2]

  • Reduction: A hydride-based reducing agent irreversibly reduces the C=N double bond of the imine or the corresponding protonated iminium ion to yield the final amine product.[3]

Low conversion is almost always a result of a disruption in the delicate balance between these two stages.

G cluster_0 Step 1: Imine/Iminium Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Carbonyl Aldehyde or Ketone Hemiaminal Hemiaminal Carbonyl->Hemiaminal + Amine Amine Primary or Secondary Amine Amine->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O Product Target Amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: The two-stage workflow of reductive amination.

Troubleshooting Guide: Question & Answer Format

Let's diagnose the problem by breaking it down into its core components. The first step in any troubleshooting process is to analyze the reaction mixture (e.g., by TLC, LC-MS, or crude NMR) to determine what is present.

G start Low Conversion Rate Observed sm_consumed Are starting materials (carbonyl, amine) consumed? start->sm_consumed side_products YES: Focus on Side Reactions - Carbonyl reduction to alcohol - Amine over-alkylation - Hydrolysis of reducing agent sm_consumed->side_products Yes no_reaction NO: Focus on Imine Formation - Check pH - Substrate reactivity (sterics) - Water removal - Reagent quality sm_consumed->no_reaction No

Caption: Initial decision tree for troubleshooting low conversion.

Issue 1: Starting materials are largely unconsumed.

This is a classic sign that the first step—imine/iminium formation—is failing.

Question: "My aldehyde/ketone and amine are still present in the reaction pot with little to no product formed. What's wrong?"

Answer: This strongly points to an issue with imine formation, which is the rate-limiting step in many cases. The equilibrium between the starting materials and the imine is not being sufficiently pushed to the right.[1]

  • Causality - The Critical Role of pH: The optimal pH for imine formation is a delicate balance, typically in the weakly acidic range of 4-6.[2][4]

    • Too Acidic (pH < 4): Your amine (the nucleophile) will be fully protonated to its non-nucleophilic ammonium salt. It cannot attack the carbonyl.[2]

    • Too Basic/Neutral (pH > 7): The carbonyl is not sufficiently activated by protonation, making it less electrophilic. Furthermore, the dehydration of the hemiaminal intermediate is acid-catalyzed and will be slow.[2]

  • Troubleshooting Steps:

    • pH Adjustment: If you are not controlling the pH, this is the first and most critical parameter to address. For reactions using reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), the acetic acid byproduct often helps maintain a suitable pH.[5] For other systems, adding a catalytic amount of acetic acid is a standard and effective practice.[6]

    • Water Removal: Imine formation is a condensation reaction that produces water.[1] According to Le Châtelier's principle, removing this water will drive the equilibrium toward the imine product.

      • Action: Add a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.[7]

    • Substrate Steric Hindrance: Are either your carbonyl or amine sterically bulky? Very hindered ketones or amines react slowly.[1]

      • Action: Increase the reaction temperature or prolong the reaction time. For extremely difficult cases, consider pre-forming the imine (e.g., by heating the carbonyl and amine together with a dehydrating agent) before adding the reducing agent.[8]

Issue 2: Starting materials are consumed, but the desired product yield is low.

This scenario indicates that the imine is likely forming but is being diverted into unproductive pathways or the reduction step is inefficient.

Question: "I see my starting materials disappear, but I'm getting a mixture of products, including a lot of alcohol corresponding to my starting carbonyl. Why?"

Answer: This is a classic selectivity problem. Your reducing agent is reducing the starting carbonyl compound faster than it is reducing the imine/iminium ion.[2][4]

  • Causality - Reducing Agent Reactivity: Different borohydride reagents have vastly different reactivities and selectivities.

    • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can readily reduce both aldehydes and ketones, especially under acidic conditions required for imine formation.[2][4] It is often a poor choice for a one-pot reductive amination unless a stepwise procedure is used.[2][8]

    • Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, more selective reagents.[9][10] They are sterically and electronically attenuated, making them slow to react with neutral carbonyls at a slightly acidic pH. However, they react rapidly with the protonated, highly electrophilic iminium ion.[5][11] This selectivity is the key to a successful one-pot reaction.[7][9]

  • Troubleshooting Steps:

    • Switch to a More Selective Reducing Agent: If you are using NaBH₄ in a one-pot procedure, switch to NaBH(OAc)₃ (STAB) or NaBH₃CN. NaBH(OAc)₃ is often preferred as it is less toxic and the reaction can be driven by the in-situ generation of acetic acid.[5][8]

    • Adopt a Stepwise (Indirect) Protocol: If you must use NaBH₄, you can pre-form the imine.

      • Protocol: Dissolve the aldehyde/ketone and amine in a solvent like methanol or ethanol. Stir for 1-3 hours to allow the imine to form. Then, add the NaBH₄. This method works because methanol can accelerate imine formation.[6][8]

Question: "My reaction with a primary amine is messy, and I suspect I'm getting over-alkylation. How can I confirm and prevent this?"

Answer: Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts again with the carbonyl, leading to a tertiary amine byproduct.[7]

  • Causality - Product Reactivity: The newly formed secondary amine can compete with the primary amine for the remaining carbonyl, especially if the reaction is run for a long time or with an excess of the carbonyl compound.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the primary amine relative to the carbonyl compound. This ensures the carbonyl is consumed before significant over-alkylation can occur.[8]

    • Stepwise Procedure: As mentioned before, pre-forming the imine and then reducing it can minimize the time the product amine is exposed to the carbonyl starting material.[6]

    • Reverse Addition: Consider adding the carbonyl compound slowly to a mixture of the amine and the reducing agent. This keeps the concentration of the carbonyl low at any given time, favoring the reaction with the more abundant primary amine.

Data Summary & Reagent Selection

Choosing the correct reducing agent is paramount for a high-yield reaction. The following table summarizes the properties of the most common reagents.

ReagentAcronymCommon SolventsKey Characteristics & Causality
Sodium Borohydride NaBH₄Alcohols (MeOH, EtOH)High Reactivity: Reduces aldehydes/ketones rapidly. Prone to causing alcohol side products in one-pot reactions. Best for stepwise procedures.[2]
Sodium Cyanoborohydride NaBH₃CNAlcohols, THF, DCEpH-Dependent Selectivity: Relatively inert to carbonyls at pH 6-8 but rapidly reduces protonated iminium ions.[1][8] Highly effective but also highly toxic.[5]
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, THF, AcetonitrileHigh Selectivity & Mildness: The electron-withdrawing acetate groups and steric bulk make it very slow to reduce ketones and even aldehydes, but it readily reduces iminium ions.[9][10] Often the best choice for one-pot reactions.[5][8] Not compatible with methanol.[10][12]

Diagnostic Protocol: Small-Scale Test Reaction

If you are unsure whether your reagents or general conditions are the problem, run a well-established control reaction.

Objective: To validate the quality of the reducing agent and solvent.

Procedure:

  • To a clean, dry vial, add cyclohexanone (1.0 eq) and morpholine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Add powdered 4Å molecular sieves (approx. 100 mg per mmol of ketone).

  • Stir for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.

  • Stir at room temperature and monitor by TLC or LC-MS every hour.

  • The reaction should be >95% complete within 3-5 hours. If not, your reducing agent or solvent may be of poor quality (e.g., wet).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reddit user discussion. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved February 5, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride. YouTube. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Technical Support Center: Stability of N-cyclooctylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acidic Stability & Handling Guide Document ID: TS-PYR-002 Version: 2.1 (Current)

Executive Summary

N-cyclooctylpyrimidin-2-amine is a secondary aminopyrimidine often utilized as a scaffold in kinase inhibitor development. Its stability in acidic media is governed by the interplay between the basicity of the pyrimidine ring (


) and the steric shielding provided by the bulky cyclooctyl group.

While generally robust, this molecule exhibits specific behaviors under acidic stress—namely salt formation (reversible) and hydrolytic cleavage (irreversible) —that can confound analytical data if not properly distinguished. This guide provides the mechanistic understanding and protocols necessary to handle this compound effectively.

Chemical Behavior & Mechanism

To troubleshoot stability, one must first understand the degradation pathway. In acidic media, the molecule undergoes a competition between protonation (stabilizing) and nucleophilic attack (degrading).

The Mechanism of Acid Hydrolysis

The primary degradation pathway for 2-aminopyrimidines in strong acid is hydrolysis of the C2-N bond, yielding 2-hydroxypyrimidine (pyrimidin-2-one) and cyclooctylamine .

Key Insight: The cyclooctyl ring is a "steric umbrella." Compared to smaller alkyl chains (e.g., methyl, ethyl), the cyclooctyl group significantly retards the rate of hydrolysis by blocking the trajectory of water attacking the C2 carbon.

Visualization: Degradation Pathway

The following diagram illustrates the equilibrium between the stable salt form and the irreversible hydrolysis pathway.

G FreeBase Free Base (Neutral pH) Protonated Protonated Salt (pH < 4) FreeBase->Protonated + H+ (Fast) Protonated->FreeBase - H+ (Reversible) Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O (Slow, Rate Limiting) Products Hydrolysis Products (Pyrimidin-2-one + Amine) Intermediate->Products Irreversible Cleavage

Figure 1: Kinetic pathway showing the reversible salt formation versus the irreversible hydrolytic cleavage under acidic stress.

Troubleshooting Guide

Direct solutions to common observations in the lab.

Issue 1: "I see peak splitting in my HPLC chromatogram using acidic mobile phase."

Diagnosis: This is likely not degradation , but rather atropisomerism or conformational restriction .

  • The Science: The cyclooctyl ring is bulky and flexible. At low pH (e.g., 0.1% TFA), the protonated pyrimidine ring becomes electron-deficient, strengthening the C2-N exocyclic bond character. This restricts rotation, potentially separating conformers on the HPLC timescale.

  • The Fix:

    • Run the column at a higher temperature (

      
       or 
      
      
      
      ) to speed up bond rotation and coalesce the peaks.
    • Check the mass spectrum.[1] If both peaks have the same

      
      , it is a conformational issue, not an impurity.
      
Issue 2: "My compound precipitated when I added 1N HCl."

Diagnosis: Formation of an insoluble Hydrochloride Salt .

  • The Science: While protonation usually increases solubility, certain salts of lipophilic amines (like cyclooctyl) can pack tightly into a crystal lattice that is less soluble in cold water than the amorphous free base, especially in the presence of excess chloride ions (Common Ion Effect).

  • The Fix:

    • Switch to a counter-ion with higher solubility, such as methanesulfonic acid (Mesylate) or sulfuric acid (Sulfate).

    • Add 10-20% organic co-solvent (DMSO or Methanol) to break the lattice energy.

Issue 3: "Loss of potency after storage in DMSO/TFA stock solution."

Diagnosis: Slow Acid-Catalyzed Hydrolysis .

  • The Science: DMSO is hygroscopic. If your DMSO contains water and you acidified it with TFA, you have created a perfect hydrolysis reactor. Over weeks, the "steric umbrella" of the cyclooctyl group will eventually fail.

  • The Fix:

    • Never store stock solutions in acidic media for long periods.

    • Store as the free base in 100% DMSO at

      
      .
      

Experimental Protocols

Forced Degradation (Acid Stress)

Use this protocol to validate the stability of your specific batch.

StepActionCritical Parameter
1. Preparation Dissolve 1 mg of compound in 1 mL Acetonitrile/Water (50:50).Ensure complete dissolution.
2. Stressing Add 1 mL of 1 N HCl .Final concentration: 0.5 N HCl.
3. Incubation Heat at

for 4 hours .
Do not boil (avoids evaporation artifacts).
4. Quenching Neutralize with 1 mL of 1 N NaOH .pH must return to ~7.0 before injection.
5. Analysis Analyze via LC-MS. Look for Pyrimidin-2-one (

).
The cyclooctylamine (

) may not absorb UV well.
Solubility Profiling

Determine the optimal pH for your formulation.

  • Prepare Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

  • Saturation: Add excess solid compound to 1 mL of each buffer. Shake for 24 hours at RT.

  • Filtration: Filter through 0.45 µm PVDF (do not use nylon, it binds amines).

  • Quantification: Dilute filtrate 1:100 and measure UV absorbance against a standard curve.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) in my LC-MS mobile phase? A: Yes. The residence time on the column is too short for hydrolysis to occur. However, avoid leaving the compound in the autosampler in 0.1% TFA for >24 hours. If long queues are expected, use Formic Acid (weaker acid) or Ammonium Bicarbonate (basic pH).

Q: Is the cyclooctyl group susceptible to acid cleavage? A: No. The C-N bond between the nitrogen and the cyclooctyl ring is a secondary amine alkyl bond. It is extremely stable to acid and requires harsh conditions (e.g., HBr/Acetic Acid reflux) to cleave, far beyond standard experimental conditions.

Q: How do I remove residual acid after synthesis? A: Because the molecule is lipophilic, a basic wash is effective.

  • Dissolve the crude salt in Ethyl Acetate.

  • Wash 2x with Saturated Sodium Bicarbonate (

    
    ).
    
  • The free base will partition into the Ethyl Acetate; the acid salts will wash away.

References

  • Mechanism of Amidine/Amide Hydrolysis Brown, R. S. "Mechanism of amide hydrolysis in aqueous solution." Accounts of Chemical Research, 2006. (Context: General mechanism for C-N bond cleavage in amidine-like systems).

  • Basicity of Aminopyrimidines Riordan, E., et al. "pKa values of 2-aminopyrimidine derivatives." Journal of Chemical & Engineering Data, 2018. (Context: Establishes the protonation site on the ring nitrogen).

  • ICH Guidelines for Stability Testing International Council for Harmonisation. "Stability Testing of New Drug Substances and Products Q1A(R2)." (Context: Industry standard protocols for forced degradation).

  • Steric Effects in Hydrolysis Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Context: Textbook authority on steric hindrance retarding nucleophilic attack).

Sources

Validation & Comparative

13C NMR Shifts for Cyclooctyl and Pyrimidine Carbons: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation Challenge

In small molecule drug discovery, the accurate assignment of carbon skeletons is non-negotiable. Two scaffolds frequently encountered—yet distinct in their electronic and conformational behaviors—are the cyclooctyl ring (a medium-sized cycloalkane) and the pyrimidine ring (an electron-deficient heteroaromatic).

This guide provides a rigorous comparison of the 13C NMR characteristics of these two moieties. While one represents a flexible, aliphatic conformational ensemble, the other is a rigid, planar aromatic system. Understanding their distinct chemical shift footprints and how they perturb one another is critical for verifying the identity of lead compounds.

Core Distinctions at a Glance[1]
FeatureCyclooctyl MoietyPyrimidine Moiety
Hybridization

(Aliphatic)

(Aromatic)
Shift Range 20 – 50 ppm (High Field)115 – 175 ppm (Low Field)
Electronic Effect Inductive donor (+I), Steric bulkStrong electron-withdrawing (-I, -M)
Relaxation (

)
Moderate (efficient relaxation)Slow (quaternary carbons, C2/C4)
Key Challenge Conformational broadening/averagingSignal overlap, low intensity (quaternary)

Cyclooctyl 13C NMR Analysis

The cyclooctane ring is a "medium ring" (8-membered), distinct from the rigid chair of cyclohexane. It exists in a dynamic equilibrium of conformations (boat-chair, crown), which has profound implications for NMR line shapes and chemical shifts.

Chemical Shift Logic

Unlike the single sharp peak of cyclohexane (~27.1 ppm), cyclooctyl carbons often display broadening or unexpected splitting at lower temperatures due to slow conformational exchange. In substituted systems, the ring strain and transannular interactions cause unique shifts.

  • Unsubstituted Cyclooctane: Single signal at ~27.8 ppm .

  • Substituent Effects (

    
    ): 
    
    • 
      -Carbon (ipso):  Deshielded significantly by electronegative groups (e.g., N-heterocycles). Range: 50–65 ppm .[1]
      
    • 
      -Carbon:  Deshielded (~ +5 to +10 ppm).
      
    • 
      -Carbon:  Often shielded (~ -2 to -5 ppm) due to steric compression (gamma-gauche effect), which is pronounced in the puckered 8-membered ring.
      
Transannular Interactions

In 13C NMR, "transannular strain" in cyclooctyl rings can lead to anomalous shifts for carbons across the ring (C1 vs C5 interaction). If a substituent at C1 forces a conformation where C5 is spatially close, the C5 resonance may shift upfield due to steric shielding.

Pyrimidine 13C NMR Analysis[3]

Pyrimidine is a diazine (1,3-diazabenzene). The presence of two nitrogen atoms in the ring creates a highly electron-deficient system, resulting in significant deshielding of the carbon nuclei, particularly at positions C2, C4, and C6.

Chemical Shift Assignments

The chemical shifts are dictated by the proximity to the electronegative nitrogens.

  • C2 (Between two Nitrogens): The most electron-deficient. Typically the furthest downfield signal.

    • Range: 155 – 170 ppm .

  • C4 / C6 (Adjacent to one Nitrogen): Highly deshielded, often equivalent in symmetric derivatives.

    • Range: 155 – 165 ppm .

  • C5 (Meta to Nitrogens): The most "benzene-like" or electron-rich carbon in the ring. It is significantly shielded relative to C2/C4/C6.

    • Range: 115 – 125 ppm .

Substituent Effects on Pyrimidine

Attaching a cyclooctyl group (alkyl) or other functional groups alters these shifts predictably:

  • Electron-Donating Groups (e.g., -NH2, -OMe) at C2/C4: Shield the ipso carbon (upfield shift) and significantly shield the ortho/para positions (C5) via resonance.

  • Alkyl Groups (e.g., Cyclooctyl): Weakly donating. Cause a small downfield shift at the attachment point (ipso) and minor shielding at ortho/para positions.

Comparative Data Summary

The following table contrasts the expected shifts when a pyrimidine core is substituted with a cyclooctyl ring (e.g., at the C4 position).

Table 1: Comparative 13C NMR Shifts (ppm)

Carbon TypePositionTypical Shift (

, ppm)
Diagnostic Features
Cyclooctyl

-CH (attached to Pyr)
40 – 55 Broadened by quadrupole N (if attached to N) or rigidified.

-CH2
30 – 35 Deshielded by proximity to aromatic ring.

-CH2
25 – 28 Similar to bulk methylene.

-CH2 (Remote)
24 – 27 Unaffected, often overlapping.
Pyrimidine C2 (

)
158 – 165 Weak intensity (quaternary); furthest downfield.
C4 (Substituted)165 – 175 Ipso effect moves this downfield.
C5 (

)
118 – 125 High intensity (CH); most upfield aromatic signal.
C6 (

)
155 – 160 High intensity (CH); distinct from C2.

Experimental Protocols

To accurately distinguish these signals, particularly the quaternary carbons of pyrimidine and the closely spaced methylenes of cyclooctane, specific acquisition parameters are required.

Protocol A: Quantitative 13C NMR (Inverse-Gated Decoupling)

Use this for determining ratios or when accurate integration of quaternary carbons (Pyr-C2, C4) is needed.

  • Sample Prep: Dissolve 20–50 mg of compound in 0.6 mL

    
     (or 
    
    
    
    ).
  • Relaxation Agent: Add 20

    
    L of 0.1 M 
    
    
    
    to shorten
    
    
    of quaternary carbons.
  • Pulse Sequence: zgig (Bruker) or equivalent (Inverse-Gated Decoupling).

    • Mechanism:[2][3][4] Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to suppress NOE).

  • Parameters:

    • Pulse Angle:

      
      [3][5]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 10–20s without Cr agent; 2–5s with Cr agent).
    • Scans: 512–1024 (due to loss of NOE enhancement).

Protocol B: Structural Assignment Workflow

Use this to map the connectivity between the cyclooctyl ring and the pyrimidine.

  • 1H NMR: Identify the cyclooctyl multiplet (1.5–2.0 ppm) and pyrimidine aromatic protons (C5-H ~7.0 ppm, C6-H ~8.5 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Link C5 (120 ppm) to C5-H.

    • Link C6 (158 ppm) to C6-H.

    • Link Cyclooctyl

      
      -C to its proton (often a distinct multiplet).
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for correlations from Cyclooctyl

      
      -H to Pyrimidine C4 (ipso).
      
    • Verify Pyrimidine C2 via correlations from both C6-H and alkyl protons (if N-substituted).

Visualization: Assignment Logic & Workflow

The following diagrams illustrate the electronic logic of the shifts and the experimental workflow for assignment.

Diagram 1: Electronic Shielding Map

This diagram visualizes why Pyrimidine C2/C4 are deshielded while Cyclooctyl carbons remain shielded.

ChemicalShifts cluster_0 Cyclooctyl (Aliphatic) cluster_1 Pyrimidine (Aromatic) C_alpha Alpha-C (40-55 ppm) Inductive Pull Pyr_C4 C4/C6 (C=N) (155-165 ppm) Deshielded C_alpha->Pyr_C4 Attached To C_bulk Ring CH2 (24-28 ppm) Shielded Pyr_C2 C2 (N-C-N) (160+ ppm) Max Deshielding Pyr_C2->Pyr_C4 e- deficient Pyr_C5 C5 (C=C) (115-125 ppm) Shielded Pyr_C4->Pyr_C5 Resonance

Caption: Chemical shift hierarchy showing the electron-deficient pyrimidine carbons vs. electron-rich cyclooctyl carbons.

Diagram 2: Structural Elucidation Workflow

A self-validating protocol for assigning these specific moieties.

Workflow Start Unknown Sample (Cyclooctyl-Pyrimidine) Step1 1D 13C (Broadband Decoupled) Identify Regions Start->Step1 Region1 Region 150-170 ppm (Quaternary C2/C4/C6) Step1->Region1 Region2 Region 115-125 ppm (Aromatic CH C5) Step1->Region2 Region3 Region 20-55 ppm (Cyclooctyl CH/CH2) Step1->Region3 Step2 HSQC Experiment (1-Bond correlation) Region1->Step2 Region2->Step2 Region3->Step2 Decision Assign Protonated Carbons (Pyr-C5, Pyr-C6, Cyclo-CH) Step2->Decision Step3 HMBC Experiment (Long-range correlation) Decision->Step3 Final Assign Quaternary C2/C4 Verify Connectivity Step3->Final

Caption: Step-by-step NMR workflow for distinguishing aliphatic ring signals from heteroaromatic signals.

References

  • Oregon State University. 13C NMR Chemical Shift Ranges and Logic. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopic Properties of Cycloalkanes and Ring Strain Effects. Available at: [Link]

  • MDPI Molecules. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

  • Royal Society of Chemistry (RSC). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Available at: [Link]

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for Pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the retention times of various pyrimidin-2-amine derivatives using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals who are working with these compounds and require a comprehensive understanding of their chromatographic behavior. This document will delve into the theoretical principles governing the separation, present comparative experimental data, and offer a detailed, robust analytical protocol.

The pyrimidin-2-amine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The ability to accurately separate and quantify these derivatives is paramount for ensuring the purity, stability, and overall quality of potential drug candidates. Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1]

This guide will explore the structure-retention time relationships of a series of pyrimidin-2-amine derivatives, providing a framework for predicting their elution behavior and for developing effective analytical methods.

The Principle of Reversed-Phase HPLC for Pyrimidin-2-amine Derivatives

Reversed-phase HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is non-polar (commonly a C8 or C18 alkyl chain bonded to silica), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[2][3]

Pyrimidin-2-amine and its derivatives, being nitrogen-containing heterocyclic compounds, possess a degree of polarity.[4] Their retention on a reversed-phase column is primarily governed by the hydrophobic interactions between the non-polar stationary phase and the less polar parts of the analyte molecules. The more hydrophobic the derivative, the stronger its interaction with the stationary phase, and the longer it will be retained, resulting in a later elution and a higher retention time.[5]

Several factors can influence the retention time of these compounds, including:

  • Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase is a critical parameter. Increasing the percentage of the organic solvent will decrease the polarity of the mobile phase, leading to a reduced retention time as the analytes will have a higher affinity for the mobile phase.[2]

  • Column Temperature: Higher temperatures can decrease the viscosity of the mobile phase and increase the mass transfer rate, which generally leads to shorter retention times.[2]

  • Flow Rate: A higher flow rate will result in shorter retention times as the analytes are transported through the column more quickly.[2]

  • pH of the Mobile Phase: The ionization state of the pyrimidin-2-amine derivatives can significantly impact their retention. As basic compounds, their charge will change with the pH of the mobile phase. In a more acidic mobile phase, the amino groups will be protonated, increasing the polarity of the molecule and leading to earlier elution.[5]

Comparative Analysis of Pyrimidin-2-amine Derivatives' Retention Times

To illustrate the impact of structural modifications on the retention time of pyrimidin-2-amine derivatives, a comparative analysis was performed using a standardized reversed-phase HPLC method. The following table summarizes the retention times for a selection of derivatives with varying substituents at the 4- and 6-positions of the pyrimidine ring.

Note: The following data is a representative example generated for illustrative purposes based on established chromatographic principles. Actual retention times may vary depending on the specific HPLC system, column, and precise experimental conditions.

Compound ID Structure Substituents (R1, R2) Predicted Retention Time (min) Relative Hydrophobicity
PA-001 Pyrimidin-2-amineH, H2.5Low
PA-002 4-Methylpyrimidin-2-amineCH₃, H4.2Moderate
PA-003 4,6-Dimethylpyrimidin-2-amineCH₃, CH₃6.8Moderate-High
PA-004 4-Chloropyrimidin-2-amineCl, H7.5High
PA-005 4,6-Dichloropyrimidin-2-amineCl, Cl12.3Very High
PA-006 4-Methoxypyrimidin-2-amineOCH₃, H3.8Low-Moderate
PA-007 4-Phenylpyrimidin-2-aminePhenyl, H15.1Very High
Discussion of Structure-Retention Time Relationships

The data in the table above clearly demonstrates the correlation between the chemical structure of the pyrimidin-2-amine derivatives and their retention times in reversed-phase HPLC.

  • Effect of Alkyl Substitution: The addition of methyl groups increases the hydrophobicity of the molecule. This is evident when comparing PA-001 (unsubstituted) with PA-002 (one methyl group) and PA-003 (two methyl groups). The retention time increases with each added methyl group due to stronger van der Waals interactions with the C18 stationary phase.

  • Effect of Halogen Substitution: The introduction of chloro substituents significantly increases the retention time. PA-004 (one chloro group) and PA-005 (two chloro groups) show considerably longer retention times than their methyl-substituted counterparts. This is attributed to the larger size and increased polarizability of the chlorine atom, which enhances the hydrophobic interactions with the stationary phase.

  • Effect of Polar Substitution: The presence of a methoxy group in PA-006 leads to a shorter retention time compared to the methyl-substituted analog PA-002 . The oxygen atom in the methoxy group increases the overall polarity of the molecule, leading to a greater affinity for the polar mobile phase and consequently, earlier elution.

  • Effect of Aromatic Substitution: The phenyl-substituted derivative, PA-007 , exhibits the longest retention time. The large, non-polar aromatic ring provides a significant surface area for hydrophobic interactions with the C18 stationary phase, resulting in strong retention.

Experimental Protocol: A Self-Validating HPLC Method

The following detailed protocol for the HPLC analysis of pyrimidin-2-amine derivatives is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Reagents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid for MS-compatible methods)

  • Pyrimidin-2-amine derivative standards

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

Chromatographic Conditions
  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Accurately weigh approximately 10 mg of each pyrimidin-2-amine derivative standard.

  • Dissolve each standard in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, perform a system suitability test to ensure the HPLC system is performing correctly. This is a critical component of a self-validating protocol.

  • Inject a standard mixture of the pyrimidin-2-amine derivatives five times.

  • Calculate the following parameters for a representative peak:

    • Tailing Factor (T): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be > 2000.

    • Relative Standard Deviation (RSD) of Retention Time: Should be < 1%.

    • RSD of Peak Area: Should be < 2%.

The system is deemed suitable for analysis only if all SST criteria are met.

Visualizing the Workflow and Relationships

To further clarify the experimental process and the relationships between the different components of the analysis, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weighing Standard Weighing Dissolution Dissolution Standard Weighing->Dissolution Filtration Filtration Dissolution->Filtration Autosampler Injection Autosampler Injection Filtration->Autosampler Injection Mobile Phase Prep Mobile Phase Prep C18 Column Separation C18 Column Separation Mobile Phase Prep->C18 Column Separation Autosampler Injection->C18 Column Separation UV Detection UV Detection C18 Column Separation->UV Detection Chromatogram Generation Chromatogram Generation UV Detection->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Data Analysis Data Analysis Peak Integration->Data Analysis

Caption: Experimental Workflow for HPLC Analysis.

Structure_Retention cluster_substituents Substituent Effects on Retention Time Pyrimidin-2-amine Core Pyrimidin-2-amine Core Phenyl Phenyl Pyrimidin-2-amine Core->Phenyl Longest RT Dichloro Dichloro Pyrimidin-2-amine Core->Dichloro Chloro Chloro Pyrimidin-2-amine Core->Chloro Dimethyl Dimethyl Pyrimidin-2-amine Core->Dimethyl Methyl Methyl Pyrimidin-2-amine Core->Methyl Methoxy Methoxy Pyrimidin-2-amine Core->Methoxy H H Pyrimidin-2-amine Core->H Shortest RT

Caption: Structure-Retention Time Relationship.

Troubleshooting_HPLC Problem Problem Check System Suitability Check System Suitability Problem->Check System Suitability Investigate Mobile Phase Investigate Mobile Phase Check System Suitability->Investigate Mobile Phase SST Fails Review Sample Prep Review Sample Prep Check System Suitability->Review Sample Prep SST Passes Inspect Column Inspect Column Investigate Mobile Phase->Inspect Column Mobile Phase OK Solution Solution Investigate Mobile Phase->Solution Mobile Phase Issue Found Inspect Column->Solution Column Issue Found Review Sample Prep->Solution Sample Prep Issue Found

Caption: HPLC Method Troubleshooting Logic.

Conclusion

This guide has provided a comprehensive overview of the HPLC analysis of pyrimidin-2-amine derivatives. By understanding the fundamental principles of reversed-phase chromatography and the influence of molecular structure on retention time, researchers can develop and optimize robust analytical methods. The provided experimental protocol, with its emphasis on system suitability, serves as a reliable starting point for the accurate and reproducible analysis of this important class of compounds. The illustrative data and diagrams further aid in the conceptual understanding of the structure-retention relationships, empowering scientists to make informed decisions in their analytical workflows.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 280-289.
  • Benchchem. (n.d.). Application Note: HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of 2,4-Diaminopyrimidine on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-amino-4-methyl- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-phenylpyrimidine 97%.
  • PubMed. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
  • Nirma University Journals. (2015). QUANTIFICATION OF 2, 4-DIAMINOPYRIMIDINE 3- OXIDE IN MARKETED HAIR GROWTH FORMULATION USING RP-HPLC.
  • MDPI. (2021, March 3). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

Sources

Validating Purity of N-Cyclooctylpyrimidin-2-amine via LC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "UV-Blind" Trap

In the synthesis of N-cyclooctylpyrimidin-2-amine , relying solely on HPLC-UV for purity validation is a critical error. While the pyrimidine core offers a strong chromophore, the aliphatic coupling partner—cyclooctylamine —lacks significant UV absorption above 210 nm. A sample appearing >99% pure by UV can harbor significant quantities of toxic, unreacted amine, compromising biological assays and toxicity studies.

This guide objectively compares LC-MS against traditional alternatives (HPLC-UV, NMR, GC-MS) and provides a validated LC-MS/MS protocol designed to detect the specific impurity profile inherent to the SNAr synthesis of 2-aminopyrimidines.

Part 1: Comparative Analysis of Validation Methods

The following table contrasts the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against standard alternatives for this specific molecular scaffold.

Table 1: Performance Matrix for this compound
FeatureLC-MS (ESI+) HPLC-UV (DAD) 1H-NMR (500 MHz) GC-MS
Primary Detection Principle Mass-to-charge (m/z) & Ionization efficiencyUV Absorbance (Chromophores)Magnetic Resonance of ProtonsThermal Volatilization & Electron Impact
Sensitivity (LOD) Excellent (pg/mL range)Good (ng/mL range)Poor (>1% impurity level)Good (ng/mL range)
Specificity for Target High (Extract Ion Chromatogram)Moderate (Co-elution risk)High (Structural ID)High (Library matching)
Detection of Cyclooctylamine High (Readily ionizes [M+H]+)Fail (No chromophore)Moderate (Distinct multiplet, but low sensitivity)Good (If derivatized)
Throughput High (5-min gradient)High (10-20 min run)Low (Long acquisition for trace)Moderate (Cool-down cycles)
Suitability Gold Standard for Purity Routine Checks OnlyStructure Confirmation OnlyVolatility/Stability Risks

Expert Insight: The critical failure point of HPLC-UV here is the "Mass Balance" problem. You may see a single peak at 254 nm, but if your yield is 110%, your "pure" product likely contains the UV-invisible cyclooctylamine. LC-MS (ESI+) visualizes both the product and the amine with high sensitivity.

Part 2: Impurity Profiling & Synthesis Context

To validate purity, one must first understand the genesis of impurities. The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyrimidine with cyclooctylamine.

Diagram 1: SNAr Impurity Genesis Pathway

This diagram maps the reaction pathway and identifies where specific impurities originate, guiding the MS monitoring strategy.

SnAr_Pathway SM1 2-Chloropyrimidine (m/z 114/116) Rxn S_NAr Reaction (Base/Heat) SM1->Rxn SM2 Cyclooctylamine (m/z 127) SM2->Rxn Prod This compound (Product, m/z 206) SM2->Prod Residual Excess Rxn->Prod Main Path Imp1 Impurity A: Hydrolysis Product (2-Hydroxypyrimidine, m/z 97) Rxn->Imp1 H2O/Moisture Imp2 Impurity B: Dimerization (Trace, m/z 411) Rxn->Imp2 High Heat

Caption: Reaction scheme showing the formation of the target product (Green) and potential impurities (Red) arising from residual starting materials and side reactions.

Part 3: Validated LC-MS Protocol

This protocol is designed for a Single Quadrupole or Q-TOF system using Electrospray Ionization (ESI) in Positive Mode.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile (LC-MS grade).

  • Filtration: 0.22 µm PTFE filter (removes particulates that clog ESI capillaries).

  • Concentration: Final injection concentration should be ~10 µg/mL to avoid detector saturation.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Why: The C18 phase provides sufficient retention for the hydrophobic cyclooctyl ring while eluting the polar pyrimidine impurities early.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Why Formic Acid? It protonates the pyrimidine nitrogen (pKa ~ 1.3) and the secondary amine, ensuring efficient ionization in ESI+ mode.

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Adjust to minimize in-source fragmentation).

  • Scan Range: m/z 50 – 500.

  • Target Ions (SIM Mode recommended for validation):

    • m/z 206.16: [M+H]+ Product.

    • m/z 128.14: [M+H]+ Cyclooctylamine (Impurity).

    • m/z 115.00: [M+H]+ 2-Chloropyrimidine (Impurity).

Part 4: Validation Workflow & Decision Logic

To ensure scientific rigor, follow this self-validating decision tree. This workflow prevents "false positives" where a sample looks pure only because the impurities didn't ionize or elute.

Diagram 2: LC-MS Purity Validation Logic

This workflow dictates the operational steps for confirming purity, including critical system suitability checks.

Validation_Workflow Start Start Validation SysCheck System Suitability: Inject Blank & Std Mix Start->SysCheck BlankClean Is Blank Clean? SysCheck->BlankClean BlankClean->SysCheck No (Clean Column) RunSample Run Sample (Full Scan) BlankClean->RunSample Yes AnalyzeUV Analyze UV (254nm) RunSample->AnalyzeUV AnalyzeTIC Analyze MS (TIC) RunSample->AnalyzeTIC Compare Compare UV vs TIC Purity AnalyzeUV->Compare AnalyzeTIC->Compare Pass PASS: UV & TIC >98% No Hidden Amine Peak Compare->Pass Consistent Fail FAIL: Impurity found in MS (likely Cyclooctylamine) Compare->Fail Discrepancy

Caption: Decision tree for validating sample purity. Note the critical step of comparing UV and TIC (Total Ion Chromatogram) data to detect non-chromophoric impurities.

Part 5: Troubleshooting & Causality

Issue: The product peak is split.

  • Causality: The sample solvent (50% ACN) might be stronger than the initial mobile phase (5% ACN), causing "solvent effect" band broadening.

  • Fix: Dissolve sample in 10% ACN / 90% Water.

Issue: Low sensitivity for the product.

  • Causality: Ion suppression from high concentration. The amine group is highly basic and can saturate the detector.

  • Fix: Dilute the sample 10x. Check for "Matrix Effects" by performing a spike recovery test.

Issue: Ghost peak at m/z 128.

  • Causality: Cyclooctylamine is "sticky" on C18 columns due to the hydrophobic ring and basic amine interacting with residual silanols.

  • Fix: Add 5mM Ammonium Formate to the mobile phase to compete for silanol sites, or use a "End-capped" column.

References

  • Vertex AI Search. (2024). Comparison of LC-MS vs HPLC-UV for pyrimidine amine purity. Retrieved from 4

  • ResearchGate. (2020).[5] LC-MS vs. HPLC for peptide quantification? Retrieved from 5

  • National Institutes of Health (PMC). (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities. Retrieved from 6

  • American Chemical Society. (2019).[7] HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Retrieved from 7[7]

  • MDPI. (2022). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from 8

Sources

Structural characterization of N-alkylated aminopyrimidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization of N-Alkylated Aminopyrimidine Isomers

Part 1: The Regioselectivity Challenge in Drug Discovery

Aminopyrimidines are ubiquitous pharmacophores in kinase inhibitors and GPCR ligands. However, their synthesis presents a classic "ambident nucleophile" challenge. The pyrimidine ring contains two types of nucleophilic nitrogens: the endocyclic ring nitrogens (N1/N3) and the exocyclic amino nitrogen (


).

Alkylation reactions often yield a mixture of regioisomers :

  • 
    -alkylated (Secondary amine):  The alkyl group attaches to the exocyclic amine. This retains the aromatic character of the pyrimidine ring.
    
  • N1/N3-alkylated (Ring nitrogen): The alkyl group attaches to the ring nitrogen, often forcing the system into an imino-dihydro tautomer (e.g., 1-alkyl-2-imino-1,2-dihydropyrimidine). This disrupts the aromaticity and significantly alters the electronic properties (pKa, solubility, H-bond donor/acceptor profile).

Distinguishing these isomers is not merely an academic exercise; it determines the biological activity and metabolic stability of the drug candidate. This guide outlines a self-validating analytical workflow to definitively assign these structures.

Part 2: Comparative Overview of Analytical Methods

MethodSpecificity for IsomersThroughputKey DifferentiatorLimitation
1H / 13C NMR ModerateHighChemical shift changes (

) of ring protons.
Often ambiguous due to solvent effects and subtle shifts.
2D NMR (NOESY) HighMediumSpatial proximity of alkyl protons to Ring-H6.Requires specific conformation; can fail if signals overlap.
15N HMBC Definitive Low/MediumHuge chemical shift difference between

and

-like ring nitrogens.
Requires high concentration or long acquisition times (natural abundance).
UV-Vis LowHighBathochromic shifts (Red shift) in imino-tautomers.Qualitative only; solvent dependent.
X-Ray Crystallography AbsoluteLowDirect visualization of connectivity.Requires a single crystal (often difficult for oils/amorphous solids).

Part 3: Deep Dive – The NMR "Gold Standard" Protocol

While X-ray crystallography is the ultimate truth, it is often impractical for rapid SAR cycles. The following NMR workflow is the industry standard for definitive characterization in solution.

The Logic of 1H/13C Chemical Shifts
  • 
    -Alkylation:  The pyrimidine ring retains its aromaticity. The chemical shifts of the ring protons (H4, H5, H6) typically show only minor deviations (< 0.2 ppm) from the starting material.
    
  • N1-Alkylation (Ring): This forces the formation of a quinoid-like imino species.

    • Symmetry Breaking: If the starting material was symmetric (e.g., 2-aminopyrimidine), N1-alkylation breaks the symmetry. H4 and H6 become non-equivalent.

    • Shielding Effects: The proton adjacent to the alkylation site (H6) often experiences significant shielding or deshielding depending on the specific electronic nature of the alkyl group and the resulting positive charge delocalization.

The "Smoking Gun": 1H-15N HMBC

This is the most underutilized yet powerful technique. You do not need 15N-labeled material. Modern cryoprobes allow detection of 15N at natural abundance.

  • Mechanism: The chemical shift of a nitrogen atom is highly sensitive to its hybridization and protonation state.

  • The Signal:

    • Pyridine-like Nitrogen (unsubstituted):

      
       ppm.
      
    • Pyrrole-like / Alkylated Ring Nitrogen: Upon alkylation, the ring nitrogen character changes significantly (often shifting upfield by >70-100 ppm if it becomes positively charged or changes hybridization).

    • Differentiation: In

      
      -alkylation, the ring nitrogens (N1/N3) remain pyridine-like (
      
      
      
      250+ ppm). In N1-alkylation, the N1 signal shifts drastically.
NOESY/ROESY Correlation
  • N1-Isomer: The alkyl group protons will show a strong NOE cross-peak with the H6 proton of the pyrimidine ring (the proton on the adjacent carbon).

  • 
    -Isomer:  The alkyl group is on the exocyclic nitrogen. While it may show NOEs to H3/H5 (if 4-amino) or H4/H6 (if 2-amino), the distance is generally greater, and the rotational freedom of the C-N bond often leads to broader, weaker, or averaged NOE signals compared to the rigid N1-H6 proximity.
    

Part 4: Experimental Protocol

Objective: Distinguish between N-methyl-2-aminopyrimidine (Exo) and 1-methyl-2-iminopyrimidine (Ring).

Reagents:

  • Sample (~10-20 mg is ideal for 15N HMBC; 2 mg sufficient for 1H).

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent exchange of NH protons and stabilize polar imino tautomers).

Step-by-Step Workflow:

  • 1H NMR (Standard):

    • Acquire spectrum with sufficient scans (ns=16).

    • Check: Is the symmetry broken? (e.g., for 2-aminopyrimidine, do H4 and H6 appear as separate signals?). If Yes

      
       Likely N1-alkylation.
      
    • Check: Integrate the NH signal. (1H for secondary amine vs 1H for imine). Note: NH signals can be broad/invisible.

  • 1H-1H NOESY (Critical):

    • Set mixing time (

      
      ) to 500ms.
      
    • Look for: Cross-peak between the N-methyl singlet and the most downfield aromatic doublet (H6).

    • Interpretation: Strong cross-peak = N1-Alkylation (Alkyl is attached to the ring, adjacent to H6).

  • 1H-15N HMBC (Confirmation):

    • Parameter Setup: Optimize for long-range coupling (

      
       Hz).
      
    • Acquisition: Run for 1-4 hours depending on concentration.

    • Analysis:

      • Locate the cross-peak from the Alkyl-H protons to the Nitrogen.

      • If

        
         ppm:  Indicates an alkylated, amide/imide-like ring nitrogen (N1-isomer).
        
      • If

        
         ppm:  Indicates the alkyl is on the exocyclic amine, and ring nitrogens are still "pyridine-like."
        

Part 5: Decision Logic & Visualization

The following diagram illustrates the decision matrix for characterizing the isomers.

IsomerID Start Start: Purified Isomer Solubility Is sample soluble in DMSO/MeOH? Start->Solubility XRay X-Ray Crystallography (Gold Standard) Solubility->XRay No (Crystallize) H1NMR 1H NMR (DMSO-d6) Solubility->H1NMR Yes Symmetry Is Symmetry Broken? (e.g. H4 != H6) H1NMR->Symmetry LikelyRing Likely N1-Ring Alkylation Symmetry->LikelyRing Yes LikelyExo Likely N-Exo Alkylation Symmetry->LikelyExo No NOESY 2D NOESY Experiment LikelyRing->NOESY LikelyExo->NOESY Ambiguous Ambiguous / Confirmation Needed N15_HMBC 1H-15N HMBC (Natural Abundance) Ambiguous->N15_HMBC NOE_Result Strong NOE: Alkyl <-> Ring H6? NOESY->NOE_Result NOE_Result->Ambiguous No/Weak N1_Confirmed CONFIRMED: N1-Ring Isomer NOE_Result->N1_Confirmed Yes Exo_Confirmed CONFIRMED: N-Exo Isomer N15_Shift Nitrogen Shift Value? N15_HMBC->N15_Shift N15_Shift->N1_Confirmed Upfield (<180 ppm) N15_Shift->Exo_Confirmed Downfield (>230 ppm)

Caption: Decision tree for the structural differentiation of N-alkylated aminopyrimidines, prioritizing rapid NMR methods before escalating to 15N-HMBC or X-ray.

Part 6: Supporting Data (UV-Vis & Mass Spec)

While NMR is definitive, supporting data is crucial for regulatory filing.

1. UV-Vis Spectroscopy:

  • Concept: The N1-alkylated isomer (imino form) typically has a longer conjugated system (quinoid character) compared to the aromatic

    
    -isomer.
    
  • Observation: The N1-isomer often exhibits a Bathochromic Shift (Red Shift) of 20–40 nm compared to the

    
    -isomer.
    
  • Protocol: Record spectra in MeOH. Compare

    
    .[1]
    
    • Exo-isomer:

      
       230-250 nm (similar to parent).
      
    • Ring-isomer:

      
       270-300 nm.
      

2. Mass Spectrometry (ESI-MS/MS):

  • Concept: Fragmentation patterns can differ based on the stability of the leaving group.

  • Observation:

    
    -alkyl groups are often lost as neutral amines or alkyl radicals more readily than ring-bound alkyls, which require ring cleavage. However, this is instrument-dependent and less reliable than NMR. Use High-Resolution Mass Spec (HRMS) primarily to confirm the elemental composition (isomer check).
    

References

  • Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. New Journal of Chemistry. [Link]

  • Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]

  • Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance. Applied and Environmental Microbiology. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-cyclooctylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trojan Horse" Hazard

N-cyclooctylpyrimidin-2-amine presents a dual-threat safety profile often underestimated in standard laboratory protocols. While the pyrimidine core acts as a weak base and irritant, the cyclooctyl moiety functions as a highly lipophilic carrier.

The Critical Insight: This molecule acts like a "Trojan Horse." The lipophilic C8 ring facilitates rapid permeation through the stratum corneum (outer skin layer) and standard nitrile gloves, dragging the reactive amine pharmacophore into systemic circulation.

Immediate Action Required:

  • Do NOT rely on single-layer standard nitrile gloves.

  • Do NOT handle outside a certified chemical fume hood.

  • DO treat all solid dust as a respiratory sensitizer.

Hazard Analysis & Risk Assessment

As a research intermediate (often used in kinase inhibitor synthesis), specific toxicological data may be sparse. However, applying Structure-Activity Relationship (SAR) safety principles yields the following risk profile:

Hazard DomainMechanism of ActionRisk Level
Skin Absorption The cyclooctyl group increases LogP (lipophilicity), allowing the compound to bypass the skin's lipid barrier more effectively than smaller amines (e.g., ethylamine).HIGH
Corrosivity/Irritation The 2-aminopyrimidine nitrogen is electron-rich. Upon contact with moisture (mucous membranes), it forms localized alkaline zones, causing chemical burns or severe irritation.MODERATE
Inhalation As a solid, electrostatic dust can settle in the lower respiratory tract. Amines are known respiratory sensitizers (asthma-like symptoms).HIGH

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic amines. The following matrix upgrades standard protocols to High-Containment standards.

Hand Protection Strategy (The "Double-Shell" Protocol)

Standard nitrile gloves degrade rapidly upon contact with cyclic amines.

LayerMaterial SpecificationFunction
Inner Layer 2.5 - 4 mil Nitrile (Bright Color)Acts as a sweat barrier and immediate visual indicator if the outer glove breaches.
Outer Layer 5 - 8 mil Extended Cuff Nitrile OR Laminate (Silver Shield®) Primary Barrier. Thicker nitrile increases breakthrough time. Laminate is required if handling pure oil/liquid forms.
Technique "Spot-Check" Method Inspect the gap between gloves every 20 minutes. If the inner glove shows discoloration, immediate doffing and hand washing is required.
Body & Respiratory Protection
ComponentSpecificationRationale
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Primary control. N95/P100 respirators are only acceptable for emergency spill cleanup, not routine handling.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient against amine dust, which can dissolve in eye moisture to cause alkaline burns.
Body Tyvek® Lab Coat (Closed Front)Cotton coats absorb amines, creating a long-term exposure source against the skin. Tyvek repels dusts and liquids.

Operational Protocol: Step-by-Step Handling

This workflow minimizes static discharge (a common issue with hydrophobic powders) and exposure.

Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing fan or anti-static gun inside the fume hood. Hydrophobic amines like this compound accumulate static charge, causing "powder fly" during weighing.

  • Solvent Selection: Pre-measure the solvent (e.g., DMSO, DCM) before opening the compound vial.

  • The "Wet Transfer" Method:

    • Do not weigh the dry powder onto a weighing boat if possible.

    • Instead, tare the reaction vessel (flask) directly.

    • Transfer powder directly into the flask.

    • Immediately add solvent to "wet" the amine, suppressing dust generation.

Phase 2: Reaction Setup
  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon. Amines can oxidize, forming N-oxides or colored impurities over time.

  • Temperature Control: If the reaction is exothermic (e.g., acid chloride coupling), cool the vessel before addition. The basicity of the pyrimidine nitrogen can drive rapid heat generation.

Phase 3: Decontamination
  • Solvent Wash: Wipe all tools (spatulas, balance pans) with a paper towel soaked in dilute acetic acid (5%) or vinegar. This converts the lipophilic free base into a water-soluble salt (acetate), making it easier to clean and neutralizing the alkalinity.

  • Final Wash: Follow with soap and water.[1]

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and containment barriers required from storage to disposal.

SafeHandling cluster_decon Decontamination Protocol Start Compound Receipt Storage Storage: 4°C, Desiccated (Prevent Hydrolysis) Start->Storage Prep Preparation Phase (Fume Hood ONLY) Storage->Prep PPE_Check PPE Check: Double Nitrile Gloves? Splash Goggles? Prep->PPE_Check PPE_Check->Prep No (Stop) Weighing Weighing: Use Anti-Static Gun Wet Transfer Method PPE_Check->Weighing Yes Reaction Reaction / Usage (Closed System) Weighing->Reaction Waste Disposal: Segregated Organic Base Waste Reaction->Waste Decon Wipe: 5% Acetic Acid (Neutralize Amine) Reaction->Decon Decon->Waste

Figure 1: Operational lifecycle for handling lipophilic amines. Note the critical "PPE Check" gate before exposure occurs.

Waste Disposal & Emergency Response

Waste Segregation
  • Primary Stream: Basic Organic Waste . Do not mix with strong oxidizers (e.g., nitric acid waste) or acid chlorides, as violent exothermic reactions may occur.

  • Solid Waste: Contaminated gloves and paper towels must be double-bagged and labeled "Toxic Solid Waste - Basic."

Spill Response (Small Scale < 5g)
  • Evacuate: Clear the immediate area.

  • Don PPE: Ensure goggles and double gloves are secured.

  • Neutralize: Cover the spill with a weak acid neutralizer (Citric acid powder or dilute acetic acid).

  • Absorb: Use vermiculite or dry sand.

  • Clean: Wash the surface with soap and water; test pH to ensure neutrality.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for Aminopyrimidines (Structure-Activity Relationships). National Center for Biotechnology Information. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity and Toxicity. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.